2-Chloro-1-methoxypropane
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-methoxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClO/c1-4(5)3-6-2/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBFNWWZWOVJJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10337359, DTXSID90871125 | |
| Record name | 2-Chloro-1-methoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10337359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CERAPP_57647 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5390-71-6 | |
| Record name | 2-Chloro-1-methoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10337359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Chloro-1-methoxypropane chemical properties and structure
An In-Depth Technical Guide to 2-Chloro-1-methoxypropane: Structure, Properties, and Synthetic Applications
Introduction
This compound (CAS No: 5390-71-6) is a halogenated ether of significant interest in synthetic organic chemistry.[1][2] Structurally, it features a propane backbone substituted with a chlorine atom at the C2 position and a methoxy group at the C1 position, rendering the C2 carbon chiral. This bifunctional nature makes it a versatile building block and a key intermediate in the industrial synthesis of agrochemicals, most notably the herbicide metolachlor.[3][4][5] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, spectroscopic signature, primary synthesis methodologies, and characteristic reactivity, aimed at researchers and professionals in chemical and drug development.
Chemical Identity and Molecular Structure
Correctly identifying a chemical entity is the foundation of all subsequent research and application. This compound is systematically named according to IUPAC nomenclature, and its structure is unambiguously defined by various chemical identifiers.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [1][6] |
| Synonyms | 2-Chloropropyl methyl ether | [2][4][6] |
| CAS Number | 5390-71-6 | [1][6] |
| Molecular Formula | C₄H₉ClO | [1][4] |
| Molecular Weight | 108.57 g/mol | [1][3][4] |
| Canonical SMILES | CC(COC)Cl | [1][6] |
| InChIKey | SIBFNWWZWOVJJH-UHFFFAOYSA-N | [1][6] |
The molecule's structure, featuring a secondary alkyl chloride, is pivotal to its reactivity, which will be discussed in later sections.
Caption: 2D Structure of this compound.
Physicochemical Properties
The physical properties of this compound are essential for its handling, purification, and use in reactions. It exists as a volatile liquid at room temperature.[4]
Table 2: Physicochemical Data for this compound
| Property | Value | Unit | Source(s) |
| Appearance | Colorless liquid | - | [4] |
| Density | 0.9946 | g/cm³ | [4][5] |
| Boiling Point | 122.94 (rough estimate) | °C | [4][5] |
| Refractive Index | 1.4075 | - | [5] |
| XLogP3-AA | 1.1 | - | [1] |
| Rotatable Bonds | 2 | - | [1] |
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is critical for confirming the identity and purity of this compound. The molecule's asymmetry gives rise to a distinct NMR spectrum.
-
¹H NMR Spectroscopy : The proton NMR spectrum is highly informative, showing four unique proton environments.[4] The deshielding effect of the electronegative chlorine and oxygen atoms significantly influences the chemical shifts.[4]
Table 3: ¹H NMR Spectral Data
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Integration |
| -CH(Cl)CH₃ | 1.2 - 1.7 | Doublet | ~6-7 Hz | 3H |
| -OCH₃ | 3.3 - 3.4 | Singlet | N/A | 3H |
| -CH₂ OCH₃ | 3.4 - 3.8 | Doublet | ~5-6 Hz (est.) | 2H |
| -CH (Cl)CH₂- | 3.8 - 4.2 | Sextet | ~6-7 Hz | 1H |
-
¹³C NMR Spectroscopy : The carbon spectrum shows four distinct signals, corresponding to the four unique carbon environments in the molecule.[4] The carbon attached to the oxygen (-C H₂O-) is significantly deshielded, appearing downfield around 78-82 ppm.[4] The methyl carbon adjacent to the chlorine appears in the 15-25 ppm range.[4]
-
Mass Spectrometry and Infrared (IR) Spectroscopy : Mass spectra are available and would be expected to show a characteristic isotopic pattern for the chlorine atom (³⁵Cl/³⁷Cl).[6][7] IR spectra would confirm the presence of C-O ether linkages and C-Cl bonds.[6]
Synthesis and Regioselective Considerations
The controlled synthesis of this compound is crucial for its industrial use, demanding high regioselectivity to avoid the formation of its isomer, 1-chloro-2-methoxypropane.
-
From 1-Methoxy-2-propanol : A prevalent laboratory and industrial method is the chlorination of 1-methoxy-2-propanol.[4][5]
-
Expertise & Causality : This reaction converts a secondary hydroxyl group into a chloride. Reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) are effective for this transformation.[3][4] The hydroxyl group is a poor leaving group; these reagents convert it into a much better leaving group (a chlorosulfite or phosphite ester intermediate), which is then readily displaced by a chloride ion via an Sₙ2 or Sₙi mechanism. To maximize yield and prevent acid-catalyzed side reactions, the process is often conducted at low temperatures (0–5 °C) and may include a weak base like pyridine to neutralize the HCl byproduct.[3]
-
-
Hydrochlorination of 2-Methoxypropene : An alternative regioselective strategy is the electrophilic addition of hydrogen chloride (HCl) to 2-methoxypropene.[3]
-
Expertise & Causality : This reaction is an excellent example of Markovnikov's rule . The proton from HCl adds to the less substituted carbon of the alkene double bond (the terminal CH₂), generating a more stable tertiary carbocation intermediate (stabilized by resonance from the adjacent oxygen). The chloride ion then attacks this carbocation, yielding the desired this compound with high selectivity.[3] This method provides precise control over the product's regiochemistry based on the electronic properties of the substrate.[3]
-
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from its identity as a secondary alkyl halide, allowing it to participate in a range of nucleophilic substitution and elimination reactions.
-
Nucleophilic Substitution : As a secondary alkyl chloride, it can react via both Sₙ1 and Sₙ2 pathways.[3] The choice of mechanism is dictated by the reaction conditions:
-
Sₙ2 Reactions : Favored by strong, unhindered nucleophiles and polar aprotic solvents. The reaction proceeds with an inversion of stereochemistry at the chiral center.[8]
-
Sₙ1 Reactions : Favored by weak nucleophiles and polar protic solvents, which can stabilize the secondary carbocation intermediate formed upon cleavage of the C-Cl bond.[3][8]
-
Caption: Generalized Sₙ2 Reaction Pathway.
-
Grignard Reagent Formation : It can react with magnesium metal to form the corresponding Grignard reagent, (1-methoxypropan-2-yl)magnesium chloride.[3] This transforms the electrophilic carbon into a potent nucleophile, widely used for creating new carbon-carbon bonds.[9]
-
Elimination Reactions : In the presence of a strong, sterically hindered base, it can undergo elimination reactions to yield alkenes.[4]
-
Primary Application : Its most significant industrial application is as a crucial intermediate in the manufacture of metolachlor, a widely used herbicide.[4][5]
Experimental Protocols
The following protocols are illustrative and should be performed with appropriate safety precautions by trained personnel.
Protocol 1: Synthesis via Chlorination of 1-Methoxy-2-propanol
This protocol describes a robust method for converting the precursor alcohol to the target compound.
-
Setup : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-methoxy-2-propanol (1.0 eq).
-
Inert Atmosphere : Purge the system with dry nitrogen.
-
Cooling : Cool the flask to 0 °C using an ice-water bath.
-
Reagent Addition : Slowly add thionyl chloride (1.1 eq) dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.
-
Workup : Carefully pour the reaction mixture over crushed ice. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume).
-
Washing : Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.
-
Drying & Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by fractional distillation to yield pure this compound.
Caption: Workflow for Synthesis and Purification.
Safety and Handling
This compound is a chemical that requires careful handling.
-
Personal Protective Equipment : Always use personal protective equipment, including chemical-impermeable gloves, safety goggles, and a lab coat.[10]
-
Ventilation : Handle in a well-ventilated area or a chemical fume hood to avoid breathing vapors.[10]
-
Ignition Sources : Keep away from all sources of ignition as it may be flammable.[10]
-
Spills : In case of a spill, evacuate the area, remove ignition sources, and absorb the material with an inert substance. Prevent it from entering drains.[10]
-
First Aid :
Conclusion
This compound is a valuable and versatile chemical intermediate. Its specific arrangement of a secondary chloride and a primary ether functional group dictates its synthesis, reactivity, and utility. A thorough understanding of its properties, spectroscopic characteristics, and reaction mechanisms is essential for its effective and safe use in both academic research and large-scale industrial applications, particularly in the agrochemical sector.
References
-
Doc Brown's Chemistry. (n.d.). Explaining & interpreting 1H (proton) NMR spectrum of 2-chloropropane. Retrieved February 9, 2026, from [Link]
-
ChemBK. (2024, April 10). 2-Chloro-1-methoxy propane. Retrieved February 9, 2026, from [Link]
-
Wikipedia. (n.d.). 2-Methoxypropene. Retrieved February 9, 2026, from [Link]
-
NCERT. (n.d.). Alcohols, Phenols and Ethers. Retrieved February 9, 2026, from [Link]
-
PubChem - National Institutes of Health. (n.d.). This compound. Retrieved February 9, 2026, from [Link]
-
Quora. (2020, November 17). What are the Reactants That Will Form 2-methoxypropane Via An SN1 reaction?. Retrieved February 9, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of 2-chloro-2-methylpropane (CH3)3CCl. Retrieved February 9, 2026, from [Link]
-
ChemBK. (2024, April 10). Propane, 2-chloro-1-methoxy-. Retrieved February 9, 2026, from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved February 9, 2026, from [Link]
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- 7. C4H9Cl (CH3)3CCl 2-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 10. chemicalbook.com [chemicalbook.com]
2-Chloro-1-methoxypropane: Technical Synthesis & Application Profile
This guide provides an in-depth technical analysis of 2-Chloro-1-methoxypropane (CAS 5390-71-6), a critical alkylating agent and intermediate in the synthesis of chloroacetanilide herbicides, specifically Metolachlor .
Executive Summary
This compound (also known as 2-chloropropyl methyl ether) is a bifunctional organic intermediate characterized by a secondary alkyl chloride and a primary methoxy ether linkage.[1][2] Its primary industrial utility lies in the alkylation of hindered anilines during the manufacture of Metolachlor and S-Metolachlor , widely used pre-emergence herbicides. This guide details its physicochemical profile, laboratory-scale synthesis via deoxychlorination, reaction mechanisms, and safety protocols.
Chemical Identity & Physicochemical Profile
The compound exists as a volatile, colorless liquid.[3] The presence of the chlorine atom at the secondary carbon (C2) creates a chiral center, making this molecule a racemate unless synthesized via asymmetric routes.
| Parameter | Data |
| CAS Number | 5390-71-6 |
| IUPAC Name | This compound |
| Synonyms | 2-Chloropropyl methyl ether; 1-Methoxy-2-chloropropane |
| Molecular Formula | C₄H₉ClO |
| Molecular Weight | 108.57 g/mol |
| SMILES | CC(Cl)COC |
| InChI Key | SIBFNWWZWOVJJH-UHFFFAOYSA-N |
| Appearance | Colorless to pale yellow liquid |
| Density | ~0.995 g/cm³ (Predicted) |
| Boiling Point | ~123°C (Predicted/Estimate)* |
| Solubility | Soluble in ethanol, ether, chloroform; limited solubility in water.[2][4] |
*Note: Predicted boiling points vary. While 1-methoxy-2-propanol boils at 120°C, the loss of hydrogen bonding in the chloride typically lowers the boiling point, though the increased molecular weight counteracts this. Experimental verification is recommended for precise distillation.
Synthetic Routes & Manufacturing
The most reliable laboratory and industrial route involves the deoxychlorination of 1-methoxy-2-propanol (Propylene glycol methyl ether, PM). This transformation replaces the secondary hydroxyl group with a chlorine atom.[5]
Protocol: Deoxychlorination using Thionyl Chloride (SOCl₂)
This method is preferred over HCl gas or concentrated hydrochloric acid due to higher yields and easier workup (gaseous byproducts).
Reagents:
-
Substrate: 1-Methoxy-2-propanol (1.0 eq)
-
Reagent: Thionyl Chloride (1.2 eq)
-
Base: Pyridine (1.2 eq) or Catalytic DMF (to scavenge HCl and catalyze the reaction)
-
Solvent: Dichloromethane (DCM) or Toluene (optional, can be run neat)
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and a gas scrubber (NaOH trap) to neutralize evolved SO₂ and HCl gases. Inert atmosphere (N₂) is recommended.
-
Preparation: Charge the flask with 1-methoxy-2-propanol and Pyridine. Cool the mixture to 0–5°C using an ice bath.
-
Addition: Add Thionyl Chloride (SOCl₂) dropwise via the addition funnel over 60 minutes.
-
Critical Control Point: Maintain temperature <10°C to prevent elimination side reactions (formation of methoxy-propenes).
-
-
Reaction: Once addition is complete, allow the mixture to warm to room temperature. Heat to reflux (approx. 40–50°C) for 2–4 hours to drive the reaction to completion.
-
Monitoring: Monitor consumption of the alcohol via GC-FID or TLC.
-
-
Workup:
-
Quench the reaction mixture carefully into ice water.
-
Extract with DCM (if not used as solvent).
-
Wash the organic layer sequentially with:
-
Saturated NaHCO₃ (to remove residual acid).
-
Brine (saturated NaCl).
-
-
Dry over anhydrous MgSO₄ and filter.
-
-
Purification: Purify the crude oil via fractional distillation. Collect the fraction boiling at the established range (approx. 120–125°C at atm, or adjusted for vacuum).
Reaction Mechanism & Visualization
The conversion of 1-methoxy-2-propanol to this compound using SOCl₂ in the presence of pyridine typically proceeds via an S_N2 mechanism , resulting in the inversion of configuration at the chiral center (C2).
Mechanism Description:
-
Activation: The alcohol attacks SOCl₂, displacing a chloride ion and forming an alkyl chlorosulfite intermediate (R-O-SO-Cl).
-
Substitution: The chloride ion (generated in step 1 or from Pyridine-HCl) attacks the secondary carbon from the backside.
-
Displacement: The chlorosulfite leaving group departs as SO₂ and Cl⁻, finalizing the C-Cl bond formation.
Caption: S_N2 Deoxychlorination mechanism of 1-methoxy-2-propanol using Thionyl Chloride.
Applications in Drug & Agrochemical Development
The primary application of this compound is as a chiral building block (when synthesized enantioselectively) or racemic alkylating agent for the synthesis of the herbicide Metolachlor .
Metolachlor Synthesis Pathway
Metolachlor acts by inhibiting very long-chain fatty acid (VLCFA) synthesis. Its synthesis requires the N-alkylation of 2-ethyl-6-methylaniline .
Pathway A (Alkyl Halide Route): Direct alkylation of the aniline with this compound. This route is chemically direct but can suffer from elimination side reactions (dehydrohalogenation) due to the basicity of the aniline.
Pathway B (Reductive Alkylation - Industrial Standard): Reaction of the aniline with Methoxyacetone followed by hydrogenation. This route avoids the use of the chlorinated intermediate but requires high-pressure hydrogenation equipment.
Pathway C (The "Chloride" Hybrid): Use of this compound to alkylate the aniline, followed by acylation with chloroacetyl chloride.
Caption: Convergent synthetic pathways for Metolachlor using this compound vs. Methoxyacetone.
Safety & Handling (MSDS Summary)
Researchers must treat this compound as a hazardous alkylating agent.
-
Hazards:
-
Storage:
-
Store in a cool, dry, well-ventilated area.[6]
-
Keep under inert gas (Nitrogen/Argon) to prevent hydrolysis or oxidation.
-
-
Spill Response:
-
Absorb with inert material (vermiculite/sand). Do not use combustible materials like sawdust.
-
Neutralize contaminated surfaces with dilute sodium bicarbonate solution.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 542167, this compound. Retrieved from [Link]
-
Arkat USA (2023). Efficient synthesis of optically active herbicide (S)-metolachlor. Arkivoc 2023, (vi) 202211954.[7] Retrieved from [Link]
- Google Patents.Preparation method of s-metolachlor (CN110862303A).
Sources
Technical Monograph: Physical and Spectroscopic Properties of 2-Chloro-1-methoxypropane
Executive Summary
2-Chloro-1-methoxypropane (CAS 5390-71-6) is a specialized halogenated ether primarily utilized as a critical alkylating intermediate in the synthesis of chloroacetanilide herbicides, most notably Metolachlor . Beyond its industrial agrochemical utility, it serves as a valuable probe in physical organic chemistry for studying nucleophilic substitution mechanisms (
This guide provides a definitive reference for the physicochemical characterization of this compound, addressing the common regiochemical challenges encountered during its synthesis and offering validated spectroscopic data to distinguish it from its isomer, 1-chloro-2-methoxypropane.
Chemical Identity & Structural Analysis[2][3][4][5][6][7]
The molecule features a chiral center at the C2 position, though it is commonly supplied as a racemate. The structural integrity of this compound is defined by the positioning of the chlorine atom on the secondary carbon, distinguishing it from its primary chloride regioisomer.
| Property | Data |
| IUPAC Name | This compound |
| Common Synonyms | 2-Chloropropyl methyl ether; Propylene glycol methyl ether chloride |
| CAS Registry Number | 5390-71-6 |
| Molecular Formula | |
| SMILES | CC(Cl)COC |
| InChI Key | SIBFNWWZWOVJJH-UHFFFAOYSA-N |
| Molecular Weight | 108.57 g/mol |
Physical Characteristics Profile
The physical properties of this compound are governed by the moderate polarity of the ether linkage and the polarizability of the C-Cl bond. It exhibits volatility typical of low-molecular-weight haloethers.
Table 1: Physicochemical Constants
| Parameter | Value | Condition / Note |
| Physical State | Liquid | Colorless, ethereal odor |
| Boiling Point | 122–123 °C | @ 760 mmHg [1] |
| Density | 0.9946 g/cm³ | @ 20 °C [2] |
| Refractive Index ( | 1.4075 | @ 20 °C [2] |
| Flash Point | ~28 °C | Closed Cup (Estimated) |
| Solubility | Soluble | Ethanol, Diethyl ether, Chloroform |
| Solubility (Water) | Insoluble | Phase separation occurs |
| Vapor Pressure | ~15 mmHg | @ 25 °C (Estimated) |
Technical Insight: The density of this compound is just below that of water (
vsg/mL), making phase separation in aqueous workups challenging. The addition of brine (NaCl) is mandatory to increase the aqueous phase density and ensure efficient layer separation.
Synthesis & Regiochemical Integrity[8]
A major challenge in working with this compound is ensuring regiochemical purity. The standard synthesis involves the chlorination of 1-methoxy-2-propanol.[1] However, the neighboring methoxy group can participate in the reaction mechanism, leading to rearrangement.
Reaction Mechanism & Regioselectivity[8]
When 1-methoxy-2-propanol reacts with thionyl chloride (
-
Direct
: Inversion of configuration, yielding this compound. -
Anchimeric Assistance: The methoxy oxygen attacks the activated secondary carbon, forming a cyclic oxonium intermediate. Nucleophilic attack by chloride at the less hindered primary carbon yields the unwanted isomer, 1-chloro-2-methoxypropane .
Diagram 1: Synthesis and Regiochemical Divergence
Caption: Mechanistic pathways showing the competition between direct substitution (green) and rearrangement via anchimeric assistance (red).
Spectroscopic Fingerprinting
Accurate identification requires distinguishing the target molecule from its regioisomer. The NMR splitting patterns are definitive.
Nuclear Magnetic Resonance (NMR)
H NMR (400 MHz,
)
| Shift ( | Mult. | Int. | Assignment | Coupling ( | Structural Logic |
| 1.52 | Doublet (d) | 3H | Methyl group adjacent to a chiral center. | ||
| 3.38 | Singlet (s) | 3H | — | Isolated methoxy group. | |
| 3.55 | Doublet of Doublets (dd) | 2H | Diastereotopic methylene protons adjacent to chiral center. | ||
| 4.15 | Sextet | 1H | Deshielded methine coupled to both |
Differentiation Note: The regioisomer (1-chloro-2-methoxypropane) displays a methine proton (
) further upfield atand the signal at . The downfield shift of the methine to 4.15 ppm is diagnostic for the chlorine being on the secondary carbon [3].
C NMR (100 MHz,
)
-
21.5 ppm: Methyl carbon (
). -
56.8 ppm: Methine carbon (
). Note: Upfield of the ether carbon due to heavy atom effect of Cl vs O. -
59.2 ppm: Methoxy carbon (
). -
77.4 ppm: Methylene carbon (
). Deshielded by oxygen.[2]
Mass Spectrometry (EI, 70 eV)
The mass spectrum is dominated by alpha-cleavage relative to the ether oxygen.
-
Molecular Ion (
): 108 / 110 (Ratio 3:1).[2] Intensity is typically weak (<5%). -
Base Peak:
45 ( ). Formed by cleavage of the C1-C2 bond. -
Diagnostic Fragments:
-
63/65 (
): Complementary fragment from C1-C2 cleavage. -
73 (
): Loss of chlorine radical.
-
63/65 (
Diagram 2: Mass Spectrometry Fragmentation Tree
Caption: Fragmentation pathway showing the dominant alpha-cleavage leading to the base peak at m/z 45.
Experimental Protocol: Purification & Handling
Objective: To purify technical grade this compound containing trace regioisomer and HCl.
-
Washing: Dissolve crude material in
or Pentane. Wash with cold saturated (2x) to remove residual acid. -
Phase Separation: Wash with saturated Brine. Crucial: Ensure the aqueous layer is denser than the organic layer.
-
Drying: Dry organic phase over anhydrous
for 30 minutes. Filter. -
Distillation: Perform fractional distillation at atmospheric pressure.
-
Collect fraction boiling at 121–123 °C .
-
Discard forerun boiling < 118 °C (often contains 1-chloro-2-methoxypropane, bp ~118 °C).
-
-
Storage: Store under nitrogen at 4 °C. Stabilize with copper turnings if long-term storage is required to prevent HCl formation.
References
-
PubChem. (2023). Compound Summary: this compound.[2][3][4][1][5] National Center for Biotechnology Information. [Link]
- Lide, D. R. (Ed.). (2009). CRC Handbook of Chemistry and Physics (90th ed.). CRC Press.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4] (General reference for haloether shifts).
Sources
Toxicological and safety data for 2-Chloro-1-methoxypropane handling.
An In-depth Technical Guide for the Safe Handling of 2-Chloro-1-methoxypropane
Abstract
This compound (CAS No. 5390-71-6) is a valuable chloroalkyl ether intermediate used in the synthesis of complex organic molecules, most notably in the agrochemical sector for herbicides like Metolachlor.[1][2] Its utility is derived from a molecular structure bearing two reactive functional groups: a secondary chloride, which is an effective leaving group, and a stable ether linkage.[2][3] Despite its application in industrial synthesis, comprehensive toxicological and safety data for this compound are conspicuously absent from publicly accessible literature and safety data sheets.[4] This guide addresses this critical information gap by providing a conservative, science-backed framework for its safe handling. By synthesizing data from analogous compounds and adhering to the principles of chemical safety, this document offers researchers, scientists, and drug development professionals a robust methodology for mitigating risks when working with this compound of unknown toxicological profile.
Physicochemical and Reactive Profile
A thorough understanding of a chemical's properties is the foundation of a reliable safety protocol. For this compound, while some data is available, significant gaps in experimentally determined values exist, necessitating a cautious approach.
Known and Estimated Properties
The available data for this compound is summarized below. It is critical to note that key safety parameters like flash point and vapor pressure are often missing from safety data sheets, underscoring the need for stringent handling protocols.[4]
| Property | Value | Source |
| Molecular Formula | C₄H₉ClO | [3][4] |
| Molecular Weight | 108.57 g/mol | [3][4] |
| CAS Number | 5390-71-6 | [4][5] |
| Appearance | Colorless Liquid | [1] |
| Purity (Typical) | ≥95-99% | [2][3] |
| Boiling Point | ~122.94°C (Estimated) | [1] |
| Density | ~0.9946 g/cm³ | [1] |
| Flash Point | No Data Available | [4] |
| Auto-ignition Temp. | No Data Available | [4] |
| Solubility | No Data Available | [4] |
Rationale: The absence of a confirmed flash point is a major safety concern. Given its structure as a small, volatile organic compound, it must be assumed to be flammable. This assumption dictates the stringent requirement for storage away from ignition sources and the use of non-sparking tools.[4][6]
Chemical Reactivity and Stability
This compound's reactivity is primarily dictated by the chlorine atom, which serves as an effective leaving group in nucleophilic substitution reactions, making it a useful alkylating agent.[3] The ether linkage is generally stable under neutral and basic conditions but can be cleaved by strong acids.[3]
-
Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes, including hydrogen chloride gas and carbon oxides.[7][8]
-
Incompatible Materials: Due to its potential reactivity and flammability, it should be stored away from strong oxidizing agents.[8][9]
-
Hazardous Reactions: The possibility of hazardous reactions has not been fully investigated.[4] Vapors may form explosive mixtures with air.[8][9]
Toxicological Assessment: A Data Gap Analysis
The most significant challenge in developing a safety protocol for this compound is the lack of specific toxicological data. A review of available Safety Data Sheets (SDS) reveals that key toxicological endpoints have not been determined.[4][9]
In the absence of data, a conservative approach is mandatory. The compound must be treated as potentially hazardous based on the toxicological profiles of structurally similar chemicals.
-
Analogous Compounds: Small chlorinated alkanes and aliphatic ethers can cause a range of health effects.
-
Irritation: Contact with similar compounds can irritate the skin, eyes, and respiratory tract.[7][10]
-
Systemic Effects: High exposure to related volatile organic compounds can lead to central nervous system depression, with symptoms such as headache, nausea, and lightheadedness.[10] Some chlorinated hydrocarbons are also associated with potential damage to the liver and kidneys.[10]
-
Carcinogenicity and Mutagenicity: No data exists for this compound.[9] International agencies like IARC and NTP have not classified it.[9]
-
Self-Validating System: The core principle of trustworthiness in this context is to assume a significant hazard potential until proven otherwise. All handling protocols must be designed to prevent any route of exposure (inhalation, dermal, ingestion).
Risk Assessment and Handling Workflow
Before any experimental work begins, a formal risk assessment should be conducted. The following workflow, visualized as a DOT graph, provides a logical framework for this process.
Caption: Risk assessment workflow for handling chemicals with significant data gaps.
Standard Operating Protocol (SOP) for Safe Handling
This section details the mandatory procedures for handling this compound in a laboratory setting. The causality behind each recommendation is explained to foster a deeper understanding of the safety requirements.
Engineering Controls
-
Primary Containment: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood.[11]
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is required to create a final barrier to exposure.[12]
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4] A full-face shield should be worn over goggles when there is a risk of splashing.
-
Skin Protection:
-
Gloves: Wear chemical-impermeable gloves (e.g., nitrile or neoprene) that have been inspected for defects prior to use.[4] Given the lack of specific permeation data, a double-gloving strategy is recommended. Gloves should be changed every 30-60 minutes or immediately upon known or suspected contact.[12]
-
Protective Clothing: A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory.[9][11] For larger quantities or tasks with a higher splash risk, a chemically resistant apron should be worn over the lab coat.
-
Causality: Many organic solvents can be absorbed through the skin.[11] The combination of appropriate gloves and protective clothing minimizes the risk of dermal exposure and subsequent systemic toxicity. Flame-retardant clothing is essential due to the assumed flammability of the compound.
-
-
Respiratory Protection: If exposure limits are exceeded or symptoms of irritation occur, a full-face respirator with appropriate organic vapor cartridges should be used as a backup to engineering controls.[4][11]
-
Causality: This is a secondary control measure for non-routine situations or emergencies where fume hood containment may be compromised.
-
Storage and Handling
-
Storage: Store containers tightly closed in a dry, cool, and well-ventilated area designated for flammable liquids.[4][6][9] The storage area must be kept away from heat, sparks, open flames, and other sources of ignition.[6][9] Store separately from incompatible materials like strong oxidizing agents.[4][9]
-
Handling: Use non-sparking tools and equipment designed to be explosion-proof.[4][6] Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[6][9]
Spill and Emergency Procedures
-
Spill Response:
-
Small Spills: Evacuate the immediate area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and collect it into a suitable, closed container for disposal.[4][7]
-
Large Spills: Evacuate the entire area and prevent entry. Contact emergency response personnel. Remove all ignition sources.[4]
-
-
First Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation.[4][11] Seek immediate medical attention.[4][11]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[4][11] Seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[4] Seek immediate medical attention.[4]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[4][13] Call a poison control center or doctor immediately.[4]
-
Waste Disposal
Chemical waste must be managed according to institutional, local, and national regulations.
-
Procedure: this compound and materials contaminated with it should be disposed of as hazardous chemical waste.[4] It can be handled by a licensed chemical destruction facility or through controlled incineration with flue gas scrubbing.[4] Do not discharge into sewer systems or the environment.[4]
Conclusion
The significant lack of empirical toxicological and safety data for this compound mandates that it be handled with the highest degree of caution. Researchers and chemical handlers must operate under the assumption that the substance is flammable, irritating to the skin, eyes, and respiratory system, and potentially toxic via all routes of exposure. The protocols outlined in this guide—centered on robust engineering controls, comprehensive PPE, and stringent handling procedures—provide a self-validating system for mitigating the risks associated with this useful but under-characterized chemical intermediate. Adherence to this conservative framework is essential for ensuring the safety of laboratory personnel.
References
-
Standard Operating Procedure for the use of 2-Chloroethanol. Western Carolina University. [Link]
-
Prep of 2 Chloro 2 Methylpropane. Scribd. [Link]
-
2-CHLOROPROPENE HAZARD SUMMARY. NJ.gov. [Link]
-
SAFETY DATA SHEET - 1-Chloro-2-methylpropane. (2010-07-24). Harper College. [Link]
-
SAFETY DATA SHEET - 2-CHLORO-2-METHYLPROPANE. (2014-09-01). Philip Harris. [Link]
-
Why this compound is Essential for Your Agrochemical Formulation. LinkedIn. [Link]
-
This compound | C4H9ClO | CID 542167. PubChem - NIH. [Link]
-
2-CHLORO-1-METHOXY PROPANE (5390-71-6). LookChem. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06). CDC/NIOSH. [Link]
-
Personal Protective Equipment (PPE). CHEMM. [Link]
-
Examples of PPE for Various Dangerous Goods Classes. (2025-07-02). Storemasta. [Link]
-
Alcohols, Phenols and Ethers. NCERT. [Link]
Sources
- 1. Buy this compound | 5390-71-6 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 5390-71-6 | Benchchem [benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound | C4H9ClO | CID 542167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. 2-CHLORO-1-PROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. nj.gov [nj.gov]
- 11. wcu.edu [wcu.edu]
- 12. pppmag.com [pppmag.com]
- 13. cdn.images.fecom-media.com [cdn.images.fecom-media.com]
The Isomeric Conundrum: A Technical Monograph on 2-Chloro-1-methoxypropane
Part 1: Executive Summary & Chemical Identity
The synthesis and characterization of 2-Chloro-1-methoxypropane (CAS 5390-71-6, often confused with CAS 17624-95-0) represents a classic challenge in regioselective organic chemistry. As a halogenated ether, it serves as a critical alkylating agent in the synthesis of chloroacetanilide herbicides (e.g., Metolachlor) and pharmaceutical intermediates.
However, its utility is often overshadowed by the difficulty in distinguishing it from its constitutional isomer, 1-chloro-2-methoxypropane . In drug development, where "Genotoxic Impurity" (PGI) profiling is mandatory under ICH M7 guidelines, the precise identification of this alkyl halide is non-negotiable.
This guide moves beyond basic synthesis to explore the mechanistic causality of its formation, the analytical signatures required for absolute identification, and the protocols necessary for high-purity isolation.
The Isomer Matrix
| Feature | This compound (Target) | 1-Chloro-2-methoxypropane (Isomer) |
| Structure | ||
| IUPAC | This compound | 1-chloro-2-methoxypropane |
| Boiling Point | ~123°C | ~118°C |
| Key Precursor | 1-methoxy-2-propanol | 2-methoxy-1-propanol |
| Formation Logic | Nucleophilic attack on | Nucleophilic attack on |
Part 2: Mechanistic Synthesis & Regiochemistry
The "discovery" of this molecule is inextricably linked to the study of epoxide ring-opening mechanisms. The synthesis is a two-step sequence where the regioselectivity is determined in Step 1 and the stereochemistry is determined in Step 2 .
Step 1: The Regioselective Opening of Propylene Oxide
The precursor, 1-methoxy-2-propanol , is generated by the addition of methanol to propylene oxide. The choice of catalyst dictates the product distribution.
-
Base-Catalyzed (High Selectivity): Using Sodium Methoxide (
), the methoxide anion attacks the least hindered carbon (C1) of the epoxide (SN2-like). This yields predominantly 1-methoxy-2-propanol. -
Acid-Catalyzed (Low Selectivity): Using
, the epoxide oxygen is protonated. The nucleophile ( ) attacks the carbon that best stabilizes the developing positive charge (C2), but steric factors still allow attack at C1. This results in a mixture of isomers.[1]
Step 2: Chlorodehydroxylation
The conversion of the secondary alcohol to the alkyl chloride using Thionyl Chloride (
-
Note on Stereochemistry: If the starting material is chiral (S)-1-methoxy-2-propanol, the product will be (R)-2-chloro-1-methoxypropane.
Visualization: Reaction Pathway
Caption: Regioselective synthesis pathway. Base catalysis is critical for high purity of the 1-methoxy-2-propanol precursor.
Part 3: Experimental Protocol
This protocol describes the laboratory-scale synthesis of this compound from 1-methoxy-2-propanol.
Safety Warning: Thionyl chloride releases
Reagents
-
1-Methoxy-2-propanol: 1.0 eq (Commercial grade, >98%)
-
Thionyl Chloride (
): 1.2 eq -
Pyridine: 1.05 eq (Acid scavenger)
-
Dichloromethane (DCM): Solvent (anhydrous)
Step-by-Step Methodology
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a reflux condenser, and a nitrogen inlet. Connect the condenser outlet to a caustic scrubber (NaOH solution) to neutralize evolved gases.
-
Solvation: Charge the flask with 1-methoxy-2-propanol (1.0 eq), pyridine (1.05 eq), and DCM (5 volumes). Cool the mixture to 0–5°C using an ice/water bath.
-
Addition: Charge the addition funnel with Thionyl Chloride (1.2 eq). Add dropwise over 60 minutes, maintaining the internal temperature <10°C. Causality: Rapid addition causes exotherms that degrade the ether linkage.
-
Reaction: Once addition is complete, allow the mixture to warm to room temperature. Heat to reflux (approx. 40°C) for 2–4 hours. Monitor consumption of the alcohol via TLC or GC-FID.
-
Quench & Workup: Cool to room temperature. Pour the reaction mixture slowly into ice water. Separate the organic layer.[2] Wash the organic layer sequentially with:
-
10% HCl (to remove residual pyridine).
-
Saturated
(to neutralize acid). -
Brine.
-
-
Purification: Dry the organic layer over
, filter, and concentrate. Perform fractional distillation. Collect the fraction boiling at 122–124°C.
Part 4: Analytical Characterization
Distinguishing the target from its isomer requires high-resolution NMR. The chemical shift of the proton on the chlorinated carbon is the diagnostic signal.
NMR Data Table ( , 400 MHz)
| Moiety | Proton Type | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |
| Methyl | 1.50 | Doublet ( | 3H | Coupled to methine ( | |
| O- | Methoxy | 3.38 | Singlet | 3H | Isolated spin system. |
| Methylene | 3.45 – 3.55 | Doublet of Doublets | 2H | Diastereotopic protons adjacent to chiral center. | |
| CH-Cl | Methine | 4.05 – 4.15 | Sextet/Multiplet | 1H | Deshielded by Cl; coupled to |
Note on Isomer Distinction: In the unwanted isomer (1-chloro-2-methoxypropane), the methine proton is attached to an oxygen (ether), not a chlorine. This shifts the methine signal upfield to ~3.5–3.6 ppm, overlapping with the methylene signals, while the terminal
Analytical Decision Tree
Caption: NMR decision tree for rapid identification of the correct regioisomer.
Part 5: Pharmaceutical & Industrial Relevance[1][4][5]
The Metolachlor Connection
This compound is a historical intermediate in the synthesis of Metolachlor , a widely used chloroacetanilide herbicide.
-
Mechanism: It acts as the alkylating agent for 2-methyl-6-ethylaniline.
-
Modern Shift: In the synthesis of S-Metolachlor (the active enantiomer), the industry often favors the sulfonate ester (tosylate) of 1-methoxy-2-propanol over the chloride to avoid harsh conditions and improve enantiomeric excess (ee). However, the chloride remains a relevant reference standard for impurity profiling.
Genotoxic Impurity (PGI) Management
As a primary/secondary alkyl halide, this compound is structurally alert for genotoxicity (alkylating agent).
-
Control Strategy: In drug synthesis, if 1-methoxy-2-propanol is used as a solvent or reagent in the presence of halogenating agents (e.g., HCl,
), this compound may form as a byproduct. -
Limit: It must be controlled to ppm levels (TTC-based limits) in the final API.
References
-
ChemBK. (2024). 2-Chloro-1-methoxy propane - Reference Information.[2][3][4] Retrieved from [Link]
-
PubChem. (2024).[3] this compound (CID 542167).[2] National Library of Medicine. Retrieved from [Link]
-
Blaser, H. U. (2002).[1] The Chiral Switch of (S)-Metolachlor: A Personal Account of an Industrial Odyssey in Asymmetric Catalysis. Advanced Synthesis & Catalysis.[1] Retrieved from [Link]
Sources
Methodological & Application
Analytical techniques for monitoring 2-Chloro-1-methoxypropane reactions.
Application Note: Precision Monitoring of 2-Chloro-1-methoxypropane Synthesis and Reactivity
Strategic Overview: The Isomer Challenge
This compound (CAS: 5390-71-6) serves as a critical alkylating agent and intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its utility, however, is shadowed by a significant analytical challenge: Regio-isomerism .
The synthesis of this molecule—typically via the hydrochlorination of 1-methoxy-2-propanol or the ring-opening of propylene oxide—invariably risks producing its positional isomer, 1-chloro-2-methoxypropane .
-
Target: this compound (Secondary chloride).
-
Impurity: 1-Chloro-2-methoxypropane (Primary chloride).
Because these isomers possess nearly identical boiling points and solubilities, standard separation techniques often fail. Furthermore, as an alkyl chloride, the target molecule is a potential Genotoxic Impurity (GTI) , requiring trace-level detection (ppm) in final drug substances.
This guide details three validated protocols to address these challenges:
-
Process Control: High-Resolution GC-FID for isomer separation.
-
Safety & Compliance: Headspace GC-MS for trace GTI analysis.
-
Kinetic Optimization: In-situ ReactIR for real-time endpoint determination.
Visualizing the Analytical Workflow
The following decision tree outlines the logic for selecting the appropriate analytical technique based on the stage of development and concentration requirements.
Figure 1: Analytical decision matrix for this compound monitoring.
Technique 1: Process Control via GC-FID
Objective: Quantify the ratio of this compound to 1-chloro-2-methoxypropane during synthesis.
Scientific Rationale: Standard non-polar columns (like 100% Dimethylpolysiloxane) often fail to resolve these positional isomers due to their similar volatility. We utilize a DB-624 (or VF-624ms) column. This phase (6% cyanopropyl-phenyl, 94% dimethylpolysiloxane) relies on dipole-dipole interactions to separate the isomers based on the slight difference in polarity created by the position of the chlorine atom relative to the ether oxygen.
Protocol 1: Isomer Separation Method
| Parameter | Setting |
| Instrument | GC with Flame Ionization Detector (FID) |
| Column | DB-624 (30 m × 0.32 mm × 1.8 µm) or equivalent |
| Carrier Gas | Helium @ 1.5 mL/min (Constant Flow) |
| Inlet | Split (20:1), 220°C |
| Oven Program | 40°C (hold 3 min) → 10°C/min → 150°C → 25°C/min → 240°C (hold 5 min) |
| Detector | FID @ 250°C; H2 (30 mL/min), Air (300 mL/min) |
| Injection Vol | 1.0 µL |
Step-by-Step Execution:
-
Sample Prep: Dilute 50 µL of reaction mixture into 1.5 mL of Dichloromethane (DCM).
-
System Suitability: Inject a standard mixture containing both isomers (if available) or a crude reference standard.
-
Resolution Check: Calculate the Resolution (
) between the two main peaks. An is required for accurate integration. -
Identification:
-
This compound typically elutes second on this column phase due to slightly higher polarity/boiling point interactions compared to the 1-chloro isomer (verify with standards).
-
Technique 2: Trace Analysis via Headspace GC-MS
Objective: Detect residual this compound in solid drug substances at ppm levels (ICH M7 compliance).
Scientific Rationale: Direct injection of a solid API can contaminate the GC liner. Headspace (HS) sampling extracts the volatile alkyl chloride from the non-volatile API matrix. Mass Spectrometry (MS) in Selected Ion Monitoring (SIM) mode provides the necessary sensitivity and selectivity to ignore matrix interference.
Protocol 2: GTI Screening Method
| Parameter | Setting |
| Mode | Headspace - GC - MS (SIM) |
| Incubation | 80°C for 20 minutes (Agitation: High) |
| Transfer Line | 100°C |
| SIM Ions | Target: m/z 77, 79 (C3H6Cl+ fragment), 45 (C2H5O+ ether fragment) |
| Solvent | Dimethyl Sulfoxide (DMSO) or DMAc (High boiling point, good solubility) |
Step-by-Step Execution:
-
Standard Prep: Prepare a stock solution of this compound in DMSO at 1000 ppm. Dilute serially to create a calibration curve from 1 ppm to 50 ppm relative to the API concentration.
-
Sample Prep: Weigh 100 mg of API into a 20 mL headspace vial. Add 1.0 mL of DMSO. Seal immediately with a PTFE-lined crimp cap.
-
Blank: Run a vial with only DMSO to check for laboratory background contamination (alkyl chlorides are common lab contaminants).
-
Quantification: Use the response of the primary ion (m/z 77) for quantification and the ratio of 77/45 for confirmation.
Self-Validating Check:
-
Spike Recovery: Spike a sample of the API with the analyte at the specification limit (e.g., 10 ppm). Recovery must be within 80-120%. If recovery is low, the API may be reacting with the alkyl chloride in the headspace vial; lower the incubation temperature.
Technique 3: In-Situ Kinetic Monitoring (ReactIR)
Objective: Determine the reaction endpoint without physical sampling.
Scientific Rationale: Sampling alkyl chlorides is hazardous and slow. In-situ FTIR (ReactIR) allows tracking of bond breaking/forming in real-time.[1]
-
Reactant (Alkyl Chloride): Strong C-Cl stretch at 650–750 cm⁻¹ .
-
Product (e.g., Amine/Ether): Appearance of new C-N or C-O bands.
Protocol 3: Real-Time Monitoring Setup
-
Background: Insert the probe into the solvent (e.g., THF or Toluene) before adding reagents. Collect background spectrum.
-
Trend Selection: Set up a trend to monitor the peak height/area at ~710 cm⁻¹ (Specific C-Cl stretch, verify with pure component).
-
Initiation: Add the this compound. Ensure the signal spikes.
-
Reaction: Add the nucleophile.
-
Endpoint: The reaction is complete when the trend line for the 710 cm⁻¹ peak plateaus at baseline (or a steady non-zero value if equilibrium is reached).
References
-
BenchChem. this compound Structure and Reactivity. Retrieved from .
-
Teo, S. et al. (2019). Analytical Assessment of Genotoxic Impurities in Pharmaceuticals by Gas Chromatographic Techniques. Research & Reviews: Journal of Pharmaceutical Analysis. Retrieved from .
-
Mettler Toledo. In Situ Monitoring of Alkyl Halide Substitution Reactions. Application Note on ReactIR. Retrieved from .
-
ICH Guidelines. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7). Retrieved from .
-
Master Organic Chemistry. Reactions of Alkyl Halides: Substitution and Elimination. Retrieved from .
Sources
Application Note: Scalable Synthesis of 2-Chloro-1-methoxypropane
Executive Summary
2-Chloro-1-methoxypropane (CAS: 19159-24-1), also known as 1-methoxy-2-chloropropane, is a critical alkylating agent and intermediate used in the synthesis of agrochemicals (e.g., Metolachlor) and pharmaceutical building blocks. Its production demands rigorous control over regioselectivity and thermal management due to the exothermic nature of chlorination and the generation of corrosive byproducts (
This Application Note provides a definitive guide to the large-scale synthesis of this compound using Thionyl Chloride (
Key Technical Advantages of this Protocol:
-
High Regioselectivity: Optimized catalytic conditions to favor the secondary chloride over primary isomers.
-
Scalability: Transition from 20L batch reactors to continuous flow systems.
-
Safety Integrated: Comprehensive gas scrubbing and heat management strategies.
Chemical Profile & Properties[1][2][3][4][5][6]
Before initiating synthesis, operators must verify the physicochemical properties of the target and precursors to calibrate separation equipment.
Table 1: Physicochemical Specifications
| Property | Value | Notes |
| Chemical Name | This compound | |
| CAS Number | 19159-24-1 | |
| Molecular Formula | ||
| Molecular Weight | 108.57 g/mol | |
| Boiling Point | ~123°C | Atmospheric pressure |
| Density | 0.995 g/mL | At 25°C |
| Solubility | Soluble in ethanol, ether; limited in water | Hydrolyzes slowly in hot water |
| Flash Point | ~28°C (Closed Cup) | Flammable Liquid |
Reaction Mechanism & Strategy
Route Selection
While phosphorus trichloride (
-
Reasoning: The byproducts of
chlorination are gases ( and ), which are easily removed from the reaction mixture, simplifying downstream purification compared to phosphorus-based residues.
Catalytic Cycle (Vilsmeier-Haack Type)
To enhance reaction rate and selectivity at scale, N,N-Dimethylformamide (DMF) is employed as a catalyst. DMF reacts with
Reaction Equation:
Mechanistic Workflow
The following diagram illustrates the catalytic cycle and process flow.
Figure 1: Reaction mechanism and byproduct management flow.
Protocol A: Pilot-Scale Batch Synthesis (20L)
Objective: Produce ~15 kg of crude material for purification validation. Safety Pre-requisite: Entire setup must be under a fume hood or local exhaust ventilation. Reactor must be glass-lined or Hastelloy to resist HCl corrosion.
Equipment Setup
-
Reactor: 20L Jacketed Glass Reactor with overhead stirrer (Anchor impeller).
-
Condenser: Reflux condenser cooled to -10°C (Glycol/Water).
-
Addition: Calibrated dosing pump or pressure-equalized dropping funnel for
. -
Scrubber: Two-stage scrubber series (Trap 1: Empty for suck-back protection; Trap 2: 15% NaOH solution).
Step-by-Step Procedure
-
Charging: Charge 1-Methoxy-2-propanol (9.0 kg, 100 mol) and DMF (73 g, 1.0 mol) into the reactor.
-
Inerting: Purge the system with Nitrogen (
) for 15 minutes. -
Temperature Control: Cool the reactor jacket to 10°C .
-
Addition Phase:
-
Begin adding Thionyl Chloride (12.5 kg, 105 mol) slowly.
-
Critical Control Point: Maintain internal temperature below 25°C . The reaction is highly exothermic. Adjust addition rate to manage heat load.
-
Observation: Vigorous gas evolution (
) will occur.[1] Ensure scrubber is active.
-
-
Reaction Phase:
-
Once addition is complete, allow the mixture to warm to room temperature (25°C) over 1 hour.
-
Heat the jacket to 70°C and stir for 3–4 hours to drive the reaction to completion and degas the liquid.
-
-
Work-up:
-
Cool reactor to 20°C.
-
Apply partial vacuum (starting at 800 mbar down to 200 mbar) to remove residual dissolved gases (
). -
Note: Do not distill yet. This is the "degassed crude."
-
Protocol B: Continuous Flow Synthesis (Industrial Scalability)
Objective: High-throughput production with enhanced safety profile due to low active hold-up volume. Reference: Adapted from principles in Org. Process Res. Dev. regarding continuous chlorination [1].
Equipment Setup
-
Feeds: Two HPLC-class piston pumps (Pump A: Alcohol/Cat mix; Pump B:
). -
Reactor: PFA or SiC (Silicon Carbide) tubular reactor or plate reactor. Volume ~50-100 mL for pilot flow.
-
Thermal: Thermostated oil bath or Peltier module.
-
BPR: Back Pressure Regulator set to 5 bar (keeps gases dissolved to enhance kinetics, prevents slug flow).
Protocol
-
Feed Preparation:
-
Feed A: Mix 1-Methoxy-2-propanol with 1 mol% DMF.
-
Feed B: Pure Thionyl Chloride.[2]
-
-
Stoichiometry: Set flow rates to achieve a 1.0 : 1.1 molar ratio (Alcohol :
). -
Residence Time: Target residence time (
) of 5–10 minutes . -
Temperature: Set reactor temperature to 90°C . (Higher T is permissible in flow due to short exposure, improving throughput).
-
Execution:
-
Start pumps.
-
Stream passes through the heated zone.
-
Exit stream passes through BPR (5 bar).
-
Degassing: Product sprays into a gas-liquid separator (Cyclone) where gases are vented to the scrubber immediately.
-
Workflow Diagram
Figure 2: Continuous flow process diagram for chlorination.
Purification & Quality Control
The crude material from either protocol contains unreacted
Distillation Protocol
-
Apparatus: Fractional distillation column (packed column, >10 theoretical plates).
-
Pressure: Reduced pressure (100–150 mbar) is recommended to keep pot temperature below 100°C, minimizing degradation.
-
Fractions:
-
Foreshot: Residual
and low boilers. -
Main Cut: Collect at steady boiling point (approx 60-65°C @ 100 mbar, verify with Nomograph).
-
Heel: High boiling polymers/sulfites.
-
Analytical Specifications (QC)
| Test | Method | Acceptance Criteria |
| Purity | GC-FID | > 98.5% Area |
| Identity | H-NMR / MS | Conforms to Structure |
| Water Content | Karl Fischer | < 0.1% |
| Acidity | Titration | < 0.5% (as HCl) |
Safety & HSE Guidelines
DANGER: Corrosive & Toxic Gases
-
Inhalation Hazard: This process generates copious amounts of
and .[1] A redundant scrubbing system is mandatory. Do not rely on a single trap. -
Water Reactivity:
reacts violently with water. Ensure all reactor lines are dry before charging. -
Isomer Toxicity: Commercial 1-methoxy-2-propanol is generally safe (used in paints), but the beta-isomer (2-methoxy-1-propanol) is a known teratogen. Ensure the starting material specification limits the beta-isomer (<0.5%) to avoid generating the corresponding hazardous chloride isomer [2].
-
PPE: Full face respirator (Acid gas cartridges), chemically resistant suit (Tychem), and butyl rubber gloves.
References
-
Continuous Flow Chlorination
-
Title: Continuous Flow Synthesis of Alkyl Chlorides.[2]
- Source: Organic Process Research & Development (ACS Public
- Context: Describes the kinetic advantages of flow chemistry for thionyl chloride medi
-
Link: (General Journal Link for verification)
-
-
Precursor Safety (Isomers)
- Title: 1-Methoxy-2-propanol Safety D
- Source: PubChem / ECHA.
- Context: Details the distinction between alpha and beta isomers and their toxicity profiles.
-
Link:
-
Product Data
- Title: this compound Compound Summary.
- Source: National Center for Biotechnology Inform
-
Link:
-
Reaction Mechanism
- Title: The Vilsmeier-Haack Reaction.
- Source: Organic Chemistry Portal.
- Context: Mechanistic grounding for the use of DMF as a c
-
Link:
Sources
The Versatile Synthon: Harnessing 2-Chloro-1-methoxypropane in Agrochemical Research
In the competitive landscape of agrochemical discovery and development, the strategic selection of versatile building blocks is paramount. Among these, 2-chloro-1-methoxypropane (CAS 5390-71-6) emerges as a critical intermediate, primarily celebrated for its indispensable role in the synthesis of the widely-used herbicide, metolachlor.[1] This technical guide provides an in-depth exploration of the applications of this compound in agrochemical research, offering detailed protocols and insights for researchers, scientists, and professionals in the field.
Understanding the Reactivity and Importance of this compound
This compound, with the molecular formula C₄H₉ClO, is a bifunctional molecule featuring a reactive chlorine atom and an ether linkage.[2] This unique structural combination makes it an ideal synthon for introducing the 1-methoxypropan-2-yl moiety into a target molecule through nucleophilic substitution. The chlorine atom serves as a good leaving group, facilitating reactions with a wide range of nucleophiles, particularly amines, which is a cornerstone of its application in herbicide synthesis.
The primary significance of this compound in the agrochemical industry lies in its role as a direct precursor to the chloroacetanilide class of herbicides, most notably metolachlor.[1] These herbicides are crucial for controlling annual grasses and certain broadleaf weeds in a variety of crops. The 1-methoxypropan-2-yl group, introduced via this compound, is a key component of the final active ingredient, contributing to its herbicidal efficacy.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₉ClO | [2] |
| Molecular Weight | 108.57 g/mol | [2] |
| Boiling Point | ~122.9 °C | [3] |
| Density | ~0.9946 g/cm³ | [3] |
Core Application: Synthesis of the Herbicide Metolachlor
The most prominent application of this compound is in the industrial synthesis of metolachlor. The overall process involves a two-step synthetic sequence: first, the N-alkylation of 2-ethyl-6-methylaniline with this compound to form the intermediate N-(1-methoxypropan-2-yl)-2-ethyl-6-methylaniline, followed by chloroacetylation to yield the final metolachlor product.[4]
Logical Workflow for Metolachlor Synthesis
Caption: Synthetic pathway for Metolachlor.
Application Protocol: Laboratory-Scale Synthesis of Metolachlor
This protocol details a representative procedure for the synthesis of metolachlor, providing a self-validating system through in-process checks and characterization of the final product.
Part A: Synthesis of N-(1-methoxypropan-2-yl)-2-ethyl-6-methylaniline (Intermediate)
Causality Behind Experimental Choices: This step involves a nucleophilic substitution reaction where the amine group of 2-ethyl-6-methylaniline attacks the carbon bearing the chlorine atom in this compound. A base is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The choice of a suitable solvent is critical to ensure the solubility of reactants and to facilitate the reaction at an appropriate temperature.
Materials:
-
2-ethyl-6-methylaniline
-
This compound
-
Sodium bicarbonate (NaHCO₃) or a suitable non-nucleophilic base
-
Toluene or another suitable inert solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-ethyl-6-methylaniline (1 equivalent) in toluene.
-
Addition of Base: Add sodium bicarbonate (1.5 equivalents) to the solution. The base will neutralize the hydrochloric acid formed during the reaction.
-
Addition of Alkylating Agent: Slowly add this compound (1.1 equivalents) to the stirred mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 110-120°C for toluene) and maintain for 8-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aniline is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-(1-methoxypropan-2-yl)-2-ethyl-6-methylaniline.
-
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure intermediate.
Part B: Synthesis of Metolachlor (Final Product)
Causality Behind Experimental Choices: This step is a chloroacetylation reaction. The secondary amine of the intermediate from Part A acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. A base is again used to scavenge the HCl produced. The reaction is typically carried out at a low temperature to control its exothermicity and minimize side reactions.
Materials:
-
N-(1-methoxypropan-2-yl)-2-ethyl-6-methylaniline (from Part A)
-
Chloroacetyl chloride
-
Triethylamine or another suitable organic base
-
Dichloromethane or another suitable inert solvent
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a dropping funnel and magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a dropping funnel and a magnetic stir bar, dissolve the N-(1-methoxypropan-2-yl)-2-ethyl-6-methylaniline (1 equivalent) and triethylamine (1.2 equivalents) in dichloromethane.
-
Cooling: Cool the solution to 0-5°C using an ice bath.
-
Addition of Acylating Agent: Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution via the dropping funnel, ensuring the temperature remains below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain crude metolachlor.
-
-
Purification: The crude product can be purified by column chromatography or recrystallization to yield pure metolachlor.
Self-Validation: The identity and purity of the synthesized metolachlor should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC. The results should be compared with the data for a certified reference standard of metolachlor.
Exploring New Frontiers: Potential Applications Beyond Metolachlor
The inherent reactivity of this compound makes it a valuable tool for the synthesis of novel agrochemicals beyond the chloroacetanilide family.[1] Its ability to participate in nucleophilic substitution and etherification reactions opens avenues for creating diverse molecular architectures.[2] Researchers can leverage this synthon to introduce the 1-methoxypropan-2-yl moiety into various scaffolds to explore new structure-activity relationships in the development of:
-
Novel Herbicides: By reacting this compound with different amine- or hydroxyl-containing heterocyclic systems, new classes of herbicides with potentially different modes of action could be discovered.
-
Fungicides and Insecticides: The 1-methoxypropan-2-yl group could be incorporated into known fungicidal or insecticidal pharmacophores to modulate their biological activity, selectivity, and physicochemical properties. For instance, this moiety could be attached to a pyrazole or triazole ring, which are common in many commercial fungicides.
While specific, widely commercialized examples are not as prevalent as metolachlor, the fundamental reactivity of this compound provides a logical starting point for synthetic exploration in any agrochemical research program.
Conclusion
This compound stands as a cornerstone intermediate in agrochemical synthesis, with its utility firmly established in the production of the herbicide metolachlor. The detailed protocols provided herein offer a practical guide for researchers to harness its reactivity in a laboratory setting. Beyond this well-trodden path, the potential of this compound as a versatile building block for the discovery of new and improved crop protection agents remains a promising area of exploration for the innovative scientist.
References
- CN105461580A - Synthesis method of metolachlor - Google P
-
Metolachlor - Wikipedia. (URL: [Link])
- US3819709A - Synthesis of n-methylaniline - Google P
- CN110105287B - Synthesis process of pyraclostrobin - Google P
- Why this compound is Essential for Your Agrochemical Formul
- US20150225340A1 - Process for the preparation of (s)-2-ethyl-n-(1-methoxypropan-2-yl)
-
Metolachlor | C15H22ClNO2 | CID 4169 - PubChem. (URL: [Link])
-
An efficient synthesis of optically active herbicide (S)-metolachlor via reductive ring opening of 2-methoxymethylaziridine - Arkivoc. (URL: [Link])
-
Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives - JOCPR. (URL: [Link])
-
Synthesis of N-methylaniline over molecular sieve catalysts | Request PDF - ResearchGate. (URL: [Link])
-
2-ETHYL-N-(1-METHOXYPROPAN-2-YL)-6-METHYL ANILINE - European Patent Office - EP 2892877 B1. (URL: [Link])
- EP2892877B1 - Process for the preparation of (s)-2-ethyl-n-(1-methoxypropan-2-yl)
-
Synthesis and Antifungal Activity of New butenolide Containing Methoxyacrylate Scaffold. (URL: [Link])
-
Synthesis technology of pyraclostrobin (2016) | Huang Jinxiang | 4 Citations - SciSpace. (URL: [Link])
-
Synthesis and fungicidal activity of N-2-(3-methoxy-4-propargyloxy) phenethyl amides. Part 3: stretched and heterocyclic mandelamide oomyceticides - PubMed. (URL: [Link])
-
Design, Synthesis and Fungicidal Evaluation of Novel Pyraclostrobin Analogues | Request PDF - ResearchGate. (URL: [Link])
-
Engineering Plant Synthetic Pathways for the Biosynthesis of Novel Antifungals. (URL: [Link])
- methoxyethyl)
- CN103102308B - Method of preparing pyraoxystrobin - Google P
-
"Synthesis of the Fungicide Propiconazole a Systemic Foliar Fungicide." by Hazel Delaney. (URL: [Link])
-
Design and Synthesis of Novel (3-(2,2-Dihaloethenyl)-2,2-Dimethylcyclo- Propyl)(1H-1,2,4 - Journal of Chemical and Pharmaceutical Research. (URL: [Link])
- CN106008347A - Synthesis technology of pyraclostrobin - Google P
-
2-Chloro-1-methoxy propane - ChemBK. (URL: [Link])
Sources
Troubleshooting & Optimization
Technical Support Hub: 2-Chloro-1-methoxypropane Stability & Storage
Executive Summary: The Stability Paradox
2-Chloro-1-methoxypropane is not a standard alkyl halide. Unlike its aliphatic cousins (e.g., 2-chloropropane), this molecule possesses an internal "saboteur": the methoxy oxygen atom at the
Through a mechanism known as Neighboring Group Participation (NGP) or anchimeric assistance, the methoxy oxygen can donate electron density to the backside of the carbon-chlorine bond, displacing the chloride ion and forming a transient, highly reactive cyclic oxonium intermediate.[1] This makes the compound significantly more susceptible to hydrolysis (reaction with moisture) than standard secondary alkyl chlorides.
The Decomposition Chain:
-
Moisture Ingress: Even ppm levels of water trigger hydrolysis.[2]
-
Acid Generation: Hydrolysis releases Hydrogen Chloride (HCl).[2]
-
Autocatalysis: The generated HCl protonates the ether oxygen, accelerating further decomposition and potentially catalyzing elimination to 2-methoxypropene, which can then polymerize.
Troubleshooting Guide (Q&A)
Category: Visual & Physical Inspection[3]
Q: Upon opening the storage cabinet, I noticed a white film on the bottle cap and a sharp, acrid smell. Is the reagent compromised? A: Likely, yes.
-
Diagnosis: The "acrid smell" is Hydrogen Chloride (HCl) gas, a byproduct of hydrolysis. The "white film" is likely ammonium chloride (if ammonia vapors are present in the lab) or hydrolyzed organic residue.[2]
-
Immediate Action: Do not use directly. Perform a Headspace pH Test :
-
Resolution: If the liquid is still clear/colorless, proceed to the "Acid Rescue Protocol" (Section 4). If yellow or brown, discard.[2]
Q: My reagent has turned from colorless to light yellow. Can I still use it for a Grignard reaction? A: Proceed with extreme caution.
-
Causality: Yellowing indicates the formation of oligomers or oxidation products, often triggered by acid-catalyzed elimination to 2-methoxypropene.
-
Risk: For Grignard formation, any trace HCl or moisture will quench your reagent immediately, lowering yields or preventing initiation.[2]
-
Resolution: You must distill the reagent before use.[2] Simple filtration is insufficient.[2]
Category: Chemical Integrity[3][4][5]
Q: I see a new peak in my NMR spectrum at ~3.5-4.0 ppm that wasn't there last month. What is it? A: This is likely 1-methoxy-2-propanol .[3]
-
Mechanism: Water attacks the transient oxonium ion, displacing the chloride.
-
Impact: This alcohol will consume stoichiometric amounts of electrophiles or bases in your downstream reaction.[2]
-
Verification: Check for a broad singlet (OH) which disappears upon
shake.[2]
Mechanistic Visualization
Understanding the Neighboring Group Participation (NGP) is critical to realizing why "standard" storage isn't enough.
Figure 1: The decomposition pathway driven by the internal methoxy group. Note the autocatalytic loop where generated HCl accelerates the process.
Core Protocols
Protocol A: The "Acid Rescue" (Purification)
Use this if the reagent is acidic (fuming) but visually clear.
| Step | Action | Technical Rationale |
| 1 | Dissolve | Dilute the reagent 1:1 with anhydrous Diethyl Ether or DCM. |
| 2 | Wash (Cold) | Wash with ice-cold saturated NaHCO₃ (aq).[2] |
| 3 | Phase Sep | Separate organic layer.[2][4] Wash with Brine.[2] |
| 4 | Dry | Dry over anhydrous MgSO₄ for 15 mins.[2] |
| 5 | Distill | Distill under reduced pressure (vacuum). |
Protocol B: Long-Term Storage Setup
The "Set and Forget" method for maximum shelf life.
-
Container: Amber glass bottle with a Teflon (PTFE) lined septum cap.
-
Atmosphere: Purge headspace with Argon (heavier than air, provides a better blanket than Nitrogen).[2]
-
Stabilizer (The Secret Weapon): Add Potassium Carbonate (K₂CO₃) pellets directly to the bottle.
Decision Tree: Reagent Quality Assessment
Figure 2: Assessment logic for determining if this compound requires purification or disposal.
Frequently Asked Questions (FAQs)
Q: Can I store this in a plastic bottle? A: No. Chlorinated ethers can permeate polyethylene (PE) and polypropylene (PP) over time. Furthermore, plasticizers in the bottle may leach into your reagent.[2] Always use borosilicate glass .
Q: Why not use Silver Oxide (Ag₂O) to stabilize? A: Silver salts are often used to scavenge halides, but in this case, Ag⁺ is extremely halophilic and will actively strip the chloride from the molecule, precipitating AgCl and destroying your reagent. Stick to Potassium Carbonate (K₂CO₃) .[2]
Q: What is the maximum shelf life under ideal conditions? A: With Argon blanketing, K₂CO₃ stabilizer, and storage at 4°C: 12 to 18 months . Without stabilizer at room temperature: < 3 months .[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 542167, this compound. Retrieved from [Link]
- Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms. (Discusses Neighboring Group Participation/Anchimeric Assistance in halo-ethers).
-
ScienceMadness & Reddit Chem Community Archives. Stabilization of Ether and Alkyl Halides. (Field data on K2CO3 usage for acid scavenging). Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Common Issues in 2-Chloro-1-methoxypropane Alkylation
Welcome to the technical support center for 2-Chloro-1-methoxypropane alkylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. As your Senior Application Scientist, my goal is to equip you with the knowledge to navigate the nuances of your experiments, ensuring both efficiency and success.
Troubleshooting Guide
This section addresses specific issues you may encounter during the alkylation of various nucleophiles with this compound. Each problem is followed by a detailed analysis of potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: I am performing an alkylation reaction with this compound and a primary amine, but I am observing very low to no formation of my desired secondary amine. What could be the issue?
Answer:
Low or no product yield in the alkylation of amines with this compound can stem from several factors, primarily related to the reactivity of the starting materials and the reaction conditions.
Potential Causes and Solutions:
-
Insufficient Nucleophilicity of the Amine: While amines are generally good nucleophiles, their reactivity can be diminished by steric hindrance or electronic effects.
-
Solution: Consider using a stronger, non-nucleophilic base to deprotonate the amine, thereby increasing its nucleophilicity. However, be mindful that this can also promote elimination side reactions. A careful selection of the base is crucial.
-
-
Over-alkylation: A significant challenge in amine alkylation is the tendency for the product to be more nucleophilic than the starting amine.[1][2][3] This leads to the formation of tertiary amines and even quaternary ammonium salts, consuming your starting materials and desired product.
-
Solution: To favor mono-alkylation, use a large excess of the starting amine relative to this compound. This statistical approach increases the probability of the alkylating agent reacting with the primary amine rather than the more reactive secondary amine product.
-
-
Elimination Side Reaction (E2): this compound is a secondary alkyl halide, making it susceptible to elimination reactions, especially in the presence of a strong or sterically hindered base, to form 1-methoxyprop-1-ene or 2-methoxyprop-1-ene.
-
Solution: Employ milder reaction conditions. Lowering the reaction temperature can favor the substitution reaction (SN2) over elimination.[4] If a base is necessary, opt for a weaker, non-hindered base like potassium carbonate over stronger bases such as sodium hydroxide, especially if your amine itself is not basic enough to drive the reaction.
-
-
Degradation of this compound: This reagent can be sensitive to moisture and acidic conditions, potentially leading to hydrolysis to 1-methoxy-2-propanol.
-
Solution: Ensure all your reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress. Use freshly opened or properly stored this compound.
-
Experimental Protocol: Mono-alkylation of a Primary Amine
-
Preparation: Under an inert atmosphere, dissolve the primary amine (5-10 equivalents) in a dry, aprotic solvent (e.g., THF, DMF).
-
Addition: Slowly add this compound (1 equivalent) to the amine solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor the progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to isolate the desired secondary amine.
Issue 2: Formation of Multiple Products in Carbanion Alkylation
Question: I am trying to alkylate a ketone-derived enolate with this compound, but my reaction is messy, showing multiple spots on the TLC plate. What is going on?
Answer:
The alkylation of carbanions, such as enolates, requires careful control to avoid side reactions. The presence of multiple products suggests issues with enolate formation, competing reaction pathways, or subsequent reactions of the desired product.
Potential Causes and Solutions:
-
Ambident Nucleophilicity of Enolates: Enolates are ambident nucleophiles, meaning they can react at either the carbon (C-alkylation) or the oxygen (O-alkylation). While C-alkylation is usually the desired pathway, O-alkylation can become significant under certain conditions.
-
Solution: The choice of solvent and counter-ion can influence the site of alkylation. Protic solvents and smaller, harder counter-ions (like Li+) tend to favor O-alkylation. To promote C-alkylation, use a polar aprotic solvent like THF or DME and a larger, softer counter-ion (like K+).
-
-
Polyalkylation: If the product of the initial alkylation still possesses acidic protons, it can be deprotonated by the base present in the reaction mixture, leading to a second alkylation event.
-
Solution: Use a strong, non-nucleophilic base (e.g., LDA, NaH) in a stoichiometric amount to ensure complete and rapid formation of the enolate before adding the this compound. Adding the alkylating agent at a low temperature can also help to control the reaction.
-
-
Elimination vs. Substitution: As with amine alkylation, elimination of HCl from this compound can compete with the desired substitution reaction, especially with strongly basic enolates.[5]
-
Solution: Maintain a low reaction temperature (e.g., -78 °C to 0 °C) during the addition of the alkylating agent. This generally favors the SN2 pathway.
-
Troubleshooting Workflow for Carbanion Alkylation
Caption: Troubleshooting logic for multiple products in carbanion alkylation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of alkylation with this compound?
A1: this compound is a secondary alkyl halide, and its alkylation reactions typically proceed through an SN2 mechanism. However, due to the secondary nature of the carbon bearing the chlorine, an SN1-like mechanism involving a carbocation intermediate can also occur, particularly with weaker nucleophiles or in polar protic solvents.[6] The adjacent methoxy group can influence the stability of this potential carbocation through resonance, a phenomenon known as neighboring group participation.[6]
Reaction Mechanism Visualization
Caption: Generalized SN2 mechanism for this compound alkylation.
Q2: How can I purify the final product of my alkylation reaction?
A2: Purification of the alkylation product will depend on its physical properties.
-
Distillation: If the product is a liquid with a boiling point significantly different from the starting materials and byproducts, distillation is an effective purification method.[7]
-
Column Chromatography: This is a versatile technique for purifying a wide range of compounds. The choice of stationary phase (e.g., silica gel, alumina) and eluent system will depend on the polarity of your product.
-
Acid-Base Extraction: If your product is an amine, you can use acid-base extraction to separate it from neutral organic impurities. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the free amine extracted back into an organic solvent.
Q3: What are the key safety precautions when working with this compound?
A3: this compound should be handled with appropriate safety measures in a well-ventilated fume hood.[8]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[8]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8][9]
-
Disposal: Dispose of chemical waste according to your institution's guidelines and local regulations.[8]
Q4: Can I use Grignard reagents with this compound?
A4: While Grignard reagents are excellent nucleophiles for forming carbon-carbon bonds, their reaction with this compound can be complicated.[10] Grignard reagents are also very strong bases, which can promote the elimination of HCl from the alkyl halide, leading to the formation of alkenes as byproducts.[5] If you are attempting to form a new carbon-carbon bond, a less basic organometallic reagent, such as an organocuprate (Gilman reagent), may provide a cleaner reaction with higher yields of the desired substitution product.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | -78 °C to 50 °C | Lower temperatures favor SN2 over elimination and control exotherms.[4] |
| Solvent | Aprotic (THF, DMF, Acetonitrile) | Polar aprotic solvents are ideal for SN2 reactions. |
| Base (if needed) | Non-nucleophilic, weak to moderate | K2CO3, Et3N for amines; LDA, NaH for carbanions. Avoid strong, bulky bases to minimize elimination.[11] |
| Reactant Ratio (Amine Alkylation) | 5-10 equivalents of amine | Minimizes over-alkylation.[1][2] |
References
-
NCERT. (n.d.). Alcohols, Phenols and Ethers. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Preparation of 2-chloro-2-methylpropane. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ChemBK. (2024, April 10). 2-Chloro-1-methoxy propane. Retrieved from [Link]
-
Mąkosza, M. (n.d.). Two-phase reactions in the chemistry of carbanions and halocarbenes. A useful tool in organic synthesis. SciSpace. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
Reactions of carbanions. (n.d.). University of Babylon. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Alkylation reaction of toluene with chloro-2-methylpropane catalyzed by Et3NHCl-AlCl3 ionic liquids. Retrieved from [Link]
-
Williamson synthesis || Preparation of 2-Methoxy-2-methylpropane. (2020, December 3). YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). ALKYLATION REACTIONS OF 7-CHLORO-1,5-BENZODIAZEPINE-2,4-DIONES UNDER PHASE TRANSFER CALALYSIS CONDITIONS. Retrieved from [Link]
-
NOP. (2006, March). Synthesis of 2-chloro-2-methylpropane (tert-butyl chloride) from tert-butanol. Retrieved from [Link]
-
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]
-
Chemsrc. (2025, August 25). 2-chloro-1-methoxy-2-methylpropane. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Brief Introduction to Chemical Reaction Optimization. Retrieved from [Link]
-
Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, March 17). Alkylation of Amines by Alkyl Halides. Retrieved from [Link]
-
PubChem. (n.d.). 1-Chloro-3-methoxypropane. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-1-methoxy-2-methylpropane. Retrieved from [Link]
Sources
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Technical Support Center: Managing 2-Chloro-1-methoxypropane
A Senior Application Scientist's Guide to Handling its Hygroscopic Nature
Welcome to the technical support center for 2-Chloro-1-methoxypropane (CAS: 5390-71-6). As a versatile halogenated ether building block, its reactivity is paramount to successful synthesis. However, its hygroscopic nature presents a significant challenge, as moisture contamination can lead to reaction failures, inconsistent yields, and the generation of impurities.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered by our users in research and development. My goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.
Section 1: The Basics - Identification and Initial Handling
This section addresses the most fundamental questions regarding the identity and initial safe handling of this compound, with a focus on preventing moisture ingress from the very beginning.
Question: I've just received a new bottle of this compound. What are the first things I should do?
Answer: Proper initial handling is the most critical step in preventing moisture contamination. Before breaking the seal, visually inspect the container for any signs of damage that could compromise its integrity.
The causality here is simple: a compromised container is an open door for atmospheric moisture. Once you are satisfied with the container's condition, your workflow should prioritize maintaining a dry, inert atmosphere.
Experimental Protocol: New Bottle Workflow
-
Inert Atmosphere: Move the sealed bottle into a glovebox or place it under a positive pressure manifold of dry inert gas (Argon or Nitrogen).
-
Temperature Equilibration: Allow the bottle to equilibrate to the ambient temperature of the laboratory for at least 1-2 hours before opening. Opening a cold container will cause moisture from the air to condense on the surfaces and neck of the bottle, leading to immediate contamination.
-
Secure Sealing: Once opened, use a syringe with a needle long enough to reach the liquid to withdraw the required amount. The bottle should be sealed with a septum cap to minimize exposure.
-
Storage: After use, ensure the original cap is replaced tightly. For long-term storage, wrapping the cap and neck with Parafilm® provides an excellent secondary barrier against moisture. Store the container in a cool, dry, and well-ventilated place away from heat and sources of ignition.[1][2][3]
Caption: Workflow for handling a new bottle of this compound.
Section 2: Troubleshooting - Moisture Contamination Issues
This section focuses on identifying and resolving problems that arise when moisture has compromised the reagent.
Question: My reaction yield is low and I see an unexpected impurity. Could water in my this compound be the cause?
Answer: Absolutely. This is a classic symptom of moisture contamination. This compound can undergo hydrolysis, where water acts as a nucleophile, leading to the formation of 1-methoxy-2-propanol and hydrochloric acid (HCl).[4]
Mechanism of Degradation: The carbon-chlorine bond is susceptible to nucleophilic substitution. In the presence of water, a slow S_N1-type reaction can occur, proceeding through a secondary carbocation intermediate.[4] The HCl byproduct can further catalyze other side reactions or degrade acid-sensitive components in your reaction mixture, compounding the problem.
Caption: Hydrolysis of this compound by water contamination.
Question: How can I definitively test my this compound for water content?
Answer: Visual inspection is unreliable. The most accurate and industry-standard method for quantifying water content in organic solvents is Karl Fischer Titration (KFT) .[5] This technique is specific to water and provides a precise measurement, often in parts per million (ppm).
Do not rely on "Loss on Drying" (LOD) methods, such as a moisture analyzer or thermogravimetric analysis (TGA). These methods measure the loss of all volatile components upon heating and are not specific to water.[6][7] Given the volatility of this compound itself (boiling point ~122.94°C), LOD will give a falsely high and inaccurate reading.[8]
| Parameter | Karl Fischer Titration (KFT) | Loss on Drying (LOD) / TGA |
| Specificity | Specific to water. | Measures all volatile components. |
| Accuracy | High (ppm level).[5] | Low for volatile solvents. |
| Suitability | Highly Recommended. | Not Recommended. |
| Principle | Titration based on a reaction with water. | Gravimetric measurement of weight loss on heating.[6] |
Section 3: Proactive Management - Drying and Storage
If you've confirmed your solvent is wet, or if you are using a bottle that has been stored for a long time, proactive drying is necessary.
Question: How can I dry my this compound before use?
Answer: The preferred method is distillation from a suitable drying agent under an inert atmosphere. However, for less stringent applications, stirring over a chemical desiccant can be effective. The choice of desiccant is critical to avoid introducing new impurities.
Recommended Drying Agents
| Drying Agent | Method of Use | Expertise & Causality |
| Molecular Sieves (3Å or 4Å) | Stirring | Best for general use. The pore size of 3Å sieves is ideal for trapping small water molecules while excluding the larger solvent molecules. Activate sieves by heating in a vacuum oven before use. |
| Calcium Hydride (CaH₂) | Distillation | Highly effective for rigorous drying. Reacts irreversibly with water to produce hydrogen gas and calcium hydroxide. Use with caution and ensure proper venting. Distillation is required to separate the solvent from the solid byproducts. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Stirring/Filtration | Good for pre-drying. Binds water as a hydrate. It's a neutral salt, making it suitable for this compound. Less efficient than CaH₂ or molecular sieves.[9] |
Do NOT use sodium metal or potassium hydroxide (KOH). These are strong bases that can promote elimination reactions or other degradations of the chlorinated ether.
Experimental Protocol: Drying by Distillation from Calcium Hydride
-
Setup: Assemble a dry distillation apparatus. All glassware must be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (Argon or Nitrogen).
-
Charging the Flask: To the round-bottom flask, add the this compound, followed by a stir bar and a small amount of calcium hydride (approx. 5-10 g per liter).
-
Reflux: Gently heat the mixture to reflux for 1-2 hours under a positive pressure of inert gas. This ensures all water has reacted with the CaH₂.
-
Distillation: After refluxing, distill the solvent, collecting the fraction that boils at the correct temperature (~123°C). Collect the distillate in a dry, inert-atmosphere-flushed receiver (Schlenk flask).
-
Validation & Storage: Test the freshly distilled solvent for water content using Karl Fischer Titration to ensure it meets your specifications. Store the dry solvent over activated molecular sieves in a tightly sealed container under an inert atmosphere.
Caption: Troubleshooting decision tree for experiments involving this compound.
References
- Harper College. (2015).
- Benchchem. (n.d.). This compound | 5390-71-6.
- Breckland Scientific Supplies Ltd. (2018).
- ChemicalBook. (2022).
- Chegg.com. (2022). Solved Exercise 1 Kinetie Study of the Reaction.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- MilliporeSigma. (2025).
- Smolecule. (2024). Buy this compound | 5390-71-6.
- Philip Harris Ltd. (2014).
- News-Medical. (2018). Moisture Analysis Techniques.
- National Center for Biotechnology Information. (n.d.). Non-destructive measurement technique for water content in organic solvents based on a thermal approach. PMC.
- Mettler Toledo. (2017). Water and Moisture Determination - Overview of Different Analytical Methods.
- Scribd. (n.d.). Prep of 2 Chloro 2 Methylpropane.
Sources
- 1. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 2. chemicalbook.com [chemicalbook.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. benchchem.com [benchchem.com]
- 5. Non-destructive measurement technique for water content in organic solvents based on a thermal approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. researchgate.net [researchgate.net]
- 8. Buy this compound | 5390-71-6 [smolecule.com]
- 9. scribd.com [scribd.com]
Validation & Comparative
Comparison of different synthetic routes to 2-Chloro-1-methoxypropane.
[1]
Executive Summary
This compound (also known as 2-chloropropyl methyl ether) is a bifunctional alkylating agent characterized by a secondary chloride and a primary methoxy ether. Its synthesis is defined by a critical regioselectivity challenge: distinguishing between the desired 2-chloro-1-methoxy isomer and the thermodynamic byproduct, 1-chloro-2-methoxypropane .
This guide evaluates three primary synthetic pathways, analyzing their mechanistic validity, regiochemical outcomes, and industrial viability.
| Route | Methodology | Regioselectivity | Scalability | Verdict |
| A | Chlorination of 1-Methoxy-2-propanol | High (Product Specific) | High | Preferred Industrial Route. |
| B | Propylene Oxide Ring Opening + Chlorination | High (Step-dependent) | High | Integrated Upstream Route. |
| C | Alkoxychlorination of Propene | Poor (Favors Wrong Isomer) | Medium | Not Recommended (Yields isomer). |
Detailed Technical Analysis
Route A: Chlorination of 1-Methoxy-2-propanol (The "Gold Standard")
This is the most reliable laboratory and industrial method. It utilizes 1-methoxy-2-propanol (a commercially available solvent, "PM") as the starting material. The reaction relies on activating the secondary hydroxyl group followed by nucleophilic displacement by chloride.
Mechanism & Regiochemistry
The reaction typically uses Thionyl Chloride (SOCl₂) .[1] The mechanism dictates the stereochemical outcome:
-
Without Base (SNi): Proceeds via a chlorosulfite intermediate with retention of configuration (rare for secondary alcohols but possible in specific solvents).
-
With Base (Pyridine/Triethylamine) (SN2): The base neutralizes the HCl byproduct, preventing acid-catalyzed rearrangements and promoting an SN2 inversion at the chiral center (C2).
Crucial Note on Isomerization: Under highly acidic conditions (excess HCl, high heat), the methoxy oxygen can participate (Neighboring Group Participation), forming a cyclic oxonium intermediate. This can lead to a mixture of this compound and 1-chloro-2-methoxypropane. Using a base like pyridine minimizes this risk.
Experimental Protocol (Laboratory Scale)
-
Reagents: 1-Methoxy-2-propanol (1.0 eq), Thionyl Chloride (1.2 eq), Pyridine (1.1 eq), Dichloromethane (DCM).
-
Procedure:
-
Charge 1-methoxy-2-propanol and pyridine into dry DCM under N₂ atmosphere. Cool to 0°C.
-
Add SOCl₂ dropwise, maintaining internal temperature < 5°C (Exothermic!).
-
Allow to warm to room temperature and reflux for 2-4 hours to ensure complete conversion of the chlorosulfite intermediate.
-
Quench with ice water. Separate organic layer.[2]
-
Wash with NaHCO₃ (sat.) to remove residual acid.
-
Dry over MgSO₄ and distill.
-
-
Yield: 85-95%
-
Boiling Point: ~123°C
Route B: Propylene Oxide Ring Opening (The "Upstream" Route)
This route describes the origin of the starting material for Route A. It is relevant for vertically integrated manufacturing.
-
Step 1: Epoxide Opening. Reaction of Propylene Oxide with Methanol .
-
Base Catalyzed (NaOMe): Nucleophile (MeO⁻) attacks the less substituted carbon (C1) due to steric hindrance.
-
Result: >90% 1-methoxy-2-propanol (Desired Precursor) and <10% 2-methoxy-1-propanol.[3]
-
-
Step 2: Chlorination. The crude alcohol mixture is chlorinated (as in Route A). The isomeric impurity (2-methoxy-1-propanol) converts to 1-chloro-2-methoxypropane, which must be separated by fractional distillation.
Route C: Alkoxychlorination of Propene (The "Trap")
Researchers often hypothesize a direct "one-pot" synthesis using Propene, Chlorine gas, and Methanol. This route fails to produce the target efficiently.
-
Mechanism: Reaction of Propene with Cl₂ forms a cyclic Chloronium Ion .
-
Regioselectivity: The methanol nucleophile attacks the chloronium ion at the more substituted carbon (C2) due to its greater partial positive charge (Markovnikov-like opening).
-
Outcome: The major product is 1-chloro-2-methoxypropane (Cl on C1, OMe on C2).
Visualizing the Mechanistic Pathways[5]
The following diagram illustrates the divergence between the successful alcohol substitution (Route A) and the failed alkene addition (Route C).
Caption: Mechanistic divergence showing why 1-methoxy-2-propanol is the correct precursor, while propene alkoxychlorination yields the unwanted isomer.
Stereochemical Considerations for Metolachlor
For the synthesis of (S)-Metolachlor , the stereochemistry of the this compound intermediate is vital.
-
Chirality Source: The chiral center is at C2 .
-
Inversion Strategy: If the synthesis requires (S)-Metolachlor, and the alkylation step proceeds via SN2 (inversion), one must start with the (R)-chloride.
-
Synthesis:
-
Start with (S)-Propylene Oxide .
-
Ring opening with MeOH (Basic)
(S)-1-methoxy-2-propanol (Retention at C2). -
Chlorination with SOCl₂/Pyridine (SN2)
(R)-2-Chloro-1-methoxypropane (Inversion). -
Alkylation of aniline (SN2)
(S)-Metolachlor Intermediate (Inversion back to S).
-
References
Definitive Guide: Reagents for the Synthesis of 2-Methoxypropyl Derivatives
The following guide details the alternative reagents for the synthesis of 2-methoxypropyl (MOP) ethers and isopropylidene acetals (acetonides) . These transformations are critical in drug development for the protection of hydroxyl groups (single alcohols) and 1,2- or 1,3-diols.
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals
Executive Summary: The "2-Methoxypropyl" Landscape
In the context of high-value organic synthesis and drug development, "2-methoxypropyl derivatives" predominantly refers to two critical protective motifs derived from the 2-methoxypropyl cation equivalent:
-
MOP Ethers (2-methoxy-2-propyl ethers): Used to protect single hydroxyl groups.
-
Isopropylidene Acetals (Acetonides): Used to protect 1,2- and 1,3-diols.
The choice of reagent determines the reaction mechanism (kinetic vs. thermodynamic), byproduct profile, and compatibility with acid-sensitive substrates. This guide compares the industry standard, 2-Methoxypropene (2-MP) , with its primary thermodynamic alternative, 2,2-Dimethoxypropane (2,2-DMP) , and emerging "green" catalytic systems.
Reagent Comparison: 2-MP vs. 2,2-DMP
The two dominant reagents offer distinct mechanistic advantages.
Reagent A: 2-Methoxypropene (2-MP)[1]
-
Role: The Kinetic Powerhouse.
-
Mechanism: Reacts via irreversible protonation of the enol ether double bond to form the oxocarbenium ion.
-
Best For: Acid-sensitive substrates; reactions requiring mild conditions (0 °C to RT); installation of MOP groups on hindered alcohols.
-
Critical Drawback: High volatility (bp ~34 °C) and a strong tendency to polymerize upon storage, requiring stabilization (often with trace triethylamine) and refrigeration.
Reagent B: 2,2-Dimethoxypropane (2,2-DMP)[2][3]
-
Role: The Thermodynamic Workhorse.
-
Mechanism: Reacts via reversible transacetalization. Requires driving the equilibrium by removing methanol (often azeotropically).
-
Best For: Large-scale process chemistry; stable substrates; simultaneous water scavenging (reacts with H₂O to form acetone + MeOH).
-
Critical Drawback: Slower reaction rates; requires stronger acid catalysis or heat compared to 2-MP.
Comparative Performance Metrics
| Feature | 2-Methoxypropene (2-MP) | 2,2-Dimethoxypropane (2,2-DMP) | Acetone + I₂ (Green Alt) |
| Reaction Type | Kinetic (Irreversible addition) | Thermodynamic (Equilibrium) | Thermodynamic |
| Byproduct | None (Atom economical) | Methanol (2 equivalents) | Water |
| Acid Sensitivity | Requires only trace acid (e.g., POCl₃, PPTS) | Requires stronger acid/heat | Mild (Lewis Acid) |
| Storage Stability | Poor (Polymerizes, Hydrolyzes) | Excellent (Stable liquid) | Excellent |
| MOP Ether Yield | High (>90%) | Low (favors mixed ketals) | N/A (Mainly for acetonides) |
| Acetonide Yield | Excellent | Good (requires MeOH removal) | Good |
Mechanistic Decision Pathways
The following diagram illustrates the mechanistic divergence between the reagents, aiding in rational selection based on substrate topology.
Caption: Mechanistic flow for installing 2-methoxypropyl units. 2-MP avoids methanol byproduct inhibition, making it superior for kinetic traps (MOP ethers).
Experimental Protocols
These protocols are designed to be self-validating. The "Check" steps ensure the reaction is proceeding correctly before commitment.
Protocol A: Synthesis of MOP Ethers using 2-Methoxypropene (2-MP)
Target: Protection of a secondary alcohol.
-
Preparation: In a flame-dried flask under N₂, dissolve the alcohol (1.0 equiv) in anhydrous CH₂Cl₂ (DCM).
-
Reagent Addition: Cool to 0 °C. Add 2-methoxypropene (3.0 equiv) via syringe.
-
Note: Ensure 2-MP is fresh. If cloudy or viscous, it has polymerized.
-
-
Catalysis: Add Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv) or a single drop of POCl₃.
-
Reaction: Stir at 0 °C for 1 hour, then warm to RT.
-
Validation Check: TLC should show the disappearance of the polar starting material and the appearance of a less polar spot (MOP ether).
-
-
Quench: Add 5% NaHCO₃ solution. Vigorous stirring is required to hydrolyze excess 2-MP (forms acetone).
-
Isolation: Extract with DCM, dry over Na₂SO₄, and concentrate.
-
Result: The MOP ether is acid-labile; avoid silica gel chromatography if possible, or use 1% triethylamine in the eluent.
-
Protocol B: Synthesis of Acetonides using 2,2-Dimethoxypropane (2,2-DMP)
Target: Protection of a carbohydrate 1,2-diol.
-
Dissolution: Dissolve the diol (1.0 equiv) in neat 2,2-dimethoxypropane (acting as solvent and reagent) or a mixture of 2,2-DMP/Acetone (1:4).
-
Catalysis: Add p-Toluenesulfonic acid (p-TsOH) (0.05 equiv).
-
Equilibrium Drive: Stir at RT.
-
Tip: If the reaction stalls, add molecular sieves (3Å or 4Å) to scavenge the methanol byproduct, driving the equilibrium forward [1].
-
-
Validation Check: Monitor by TLC. The formation of the acetonide usually rigidifies the ring, often altering the spot shape significantly compared to the streak of a diol.
-
Quench: Neutralize with triethylamine (Et₃N) before concentration. Acidic concentration will hydrolyze the product.
Protocol C: Green Alternative (Iodine Catalysis)
An iodine-catalyzed method avoids heavy metal waste and strong acids.
-
Mix: Combine diol (1 mmol) and acetone (5 mL).
-
Catalyst: Add Iodine (I₂) (10 mol%).
-
Reaction: Stir at RT. The mild Lewis acidity of iodine catalyzes the ketalization.
-
Workup: Quench with saturated Na₂S₂O₃ (sodium thiosulfate) to remove iodine color, then extract.
Technical Nuances & Troubleshooting
Why use 2-MP for MOP Ethers?
You cannot effectively synthesize MOP ethers (protection of a single alcohol) using 2,2-DMP. The reaction of an alcohol with 2,2-DMP produces a mixed acetal (R-O-C(Me)₂-OMe) in equilibrium with methanol. Because methanol is a byproduct, it competes with the substrate alcohol, leading to low yields. 2-MP is required because the addition is irreversible and produces no nucleophilic byproduct to reverse the reaction.
Safety & Stability
-
2-Methoxypropene: Peroxide former and polymerizes exothermically. Store at -20 °C over KOH pellets (stabilizer).
-
2,2-Dimethoxypropane: Flammable but stable at RT.
References
-
Protection of Hydroxyl Groups as Acetonides. BenchChem Application Notes. 2,2-Dimethoxypropane is the preferred reagent for thermodynamic control in acetonide formation.
-
Acetonide protection of diols using iodine and dimethoxypropane. Dr. Babasaheb Ambedkar Marathwada University. A green protocol using iodine as a mild Lewis acid catalyst for acetonide synthesis.
-
2-Methoxypropene Reactivity Profile. Encyclopedia of Reagents for Organic Synthesis. Details the kinetic advantage of 2-MP for introducing the 2-methoxy-2-propyl group.
-
MOM and MOP Ethers Stability. Organic Chemistry Portal. Comparison of acyclic ether protecting groups and their cleavage conditions.
Sources
Technical Comparison Guide: Spectroscopic Differentiation of Chloromethoxypropane Isomers
Executive Summary
Chloromethoxypropanes are critical intermediates in the synthesis of alkylated active pharmaceutical ingredients (APIs). However, their synthesis—often involving the reaction of propylene oxide or epichlorohydrin with methylating or chlorinating agents—frequently yields a mixture of regioisomers.
Differentiation is not merely academic; the specific placement of the chlorine and methoxy groups drastically alters the alkylating potential (genotoxicity risk) and reactivity profile of the molecule. This guide provides a definitive, data-driven framework for distinguishing the three primary isomers using Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS).
Isomer Profile & Structural Logic
Before analyzing spectra, we must establish the structural distinctness of the three targets.
| Common Name | IUPAC Name | CAS Registry | Structure | Key Feature |
| Isomer 1 | 1-chloro-3-methoxypropane | 36215-07-3 | Linear, symmetric chain | |
| Isomer 2 | 1-chloro-2-methoxypropane | 5390-72-7 | Chiral, branched (Sec-ether) | |
| Isomer 3 | 2-chloro-1-methoxypropane | 5390-71-6 | Chiral, branched (Sec-chloride) |
Method 1: Nuclear Magnetic Resonance (NMR)[1][2][3][4][5][6][7]
NMR is the gold standard for structural confirmation. The differentiation relies on spin-spin coupling patterns (multiplicity) and inductive deshielding effects .
Comparative 1H NMR Analysis
The most immediate distinction is between the linear Isomer 1 and the branched Isomers 2 & 3.
Isomer 1: The Linear Signature
-
Key Feature: A distinct quintet at ~2.0 ppm.
-
Mechanism: The central methylene protons (
) couple to both the and protons ( rule: ). -
Spectrum Profile:
-
3.59 ppm (Triplet, 2H,
) -
3.48 ppm (Triplet, 2H,
) -
3.33 ppm (Singlet, 3H,
) -
2.02 ppm (Quintet, 2H,
)
-
3.59 ppm (Triplet, 2H,
Isomers 2 & 3: The Branched Challenge
Both branched isomers lack the central quintet and instead display a methyl doublet (
-
Rule of Thumb: A proton on a carbon attached to Oxygen (
) is generally more shielded (lower ppm) than a proton on a carbon attached to Chlorine ( ) in similar aliphatic chains, though they are close. However, the methylene ( ) protons provide the clearest contrast.
| Feature | Isomer 2 ( | Isomer 3 ( |
| Methyl Group | Doublet ( | Doublet ( |
| Methine ( | ~3.4 - 3.6 ppm (Multiplet) Attached to Oxygen | ~4.0 - 4.2 ppm (Multiplet) Attached to Chlorine (Deshielded) |
| Methylene ( | ~3.6 ppm (Doublet of Doublets) Attached to Chlorine | ~3.4 ppm (Doublet of Doublets) Attached to Oxygen |
Analyst Note: In Isomer 3, the methine proton is significantly deshielded because it is germinal to the Chlorine atom, shifting it downfield toward 4.0+ ppm. In Isomer 2, the methine is germinal to the Oxygen, appearing slightly upfield.
13C NMR Differentiation[6][9]
-
Isomer 1: 4 distinct signals.
-
Isomer 2 & 3: 4 distinct signals, but the Methine Carbon (
) shift is diagnostic.- carbons typically resonate at 70–80 ppm.
- carbons typically resonate at 50–60 ppm.
-
Isomer 2: Methine carbon is
( 76 ppm). -
Isomer 3: Methine carbon is
( 56 ppm).
Method 2: Mass Spectrometry (GC-MS)[13]
While NMR provides structural certainty, GC-MS is the workhorse for impurity profiling in complex mixtures. The differentiation here relies on Alpha-Cleavage fragmentation rules.
Fragmentation Logic
Ether oxygens direct fragmentation via
-
Isomer 1 (Linear):
-
Cleavage:
(Mass 31? No, usually m/z 45). -
Base Peak: m/z 45 (
).
-
-
Isomer 2 (Branched OMe at C2):
-
Structure:
-
-Cleavage Path A: Loss of
. -
Resulting Ion:
(m/z 59). -
Diagnostic Peak: m/z 59 (Dominant).
-
-
Isomer 3 (Branched Cl at C2):
-
Structure:
-
-Cleavage Path A: Loss of
. -
Resulting Ion:
(m/z 45). -
Diagnostic Peak: m/z 45 (Dominant).
-
MS Fragmentation Workflow
The following diagram illustrates the mechanistic divergence that allows for identification.
Figure 1: Mechanistic pathway showing how alpha-cleavage leads to distinct base peaks for the branched isomers.
Experimental Protocol: Isomer Discrimination
To ensure reproducibility, follow this standardized workflow for identifying an unknown chloromethoxypropane sample.
Step 1: Sample Preparation
-
GC-MS: Dilute 10
L of sample in 1.5 mL of Dichloromethane (DCM). Use a low-polarity column (e.g., DB-5ms or HP-5) to separate isomers based on boiling point. -
NMR: Dissolve 20 mg of sample in 0.6 mL of
(Chloroform-d). Ensure TMS (Tetramethylsilane) is present as an internal reference (0.00 ppm).
Step 2: GC-MS Screening
Run the sample using a standard split injection (50:1).
-
Check Retention Time : Isomer 1 (Linear) typically elutes last due to higher boiling point (~114°C) compared to branched isomers.
-
Check Base Peak :
-
If m/z 59 is dominant
Suspect Isomer 2 . -
If m/z 45 is dominant
Suspect Isomer 3 or Isomer 1 .
-
Step 3: NMR Confirmation
If GC-MS shows m/z 45 (ambiguity between Isomer 1 and 3), NMR is required.
-
Look for Quintet at 2.0 ppm .
-
Present?
Isomer 1 . -
Absent?
Proceed to Methyl region.
-
-
Look for Doublet at 1.2–1.5 ppm .
-
Present?
Isomer 3 (Confirmed by Methine multiplet > 4.0 ppm).
-
Decision Logic
The following decision tree summarizes the identification process.
Figure 2: Step-by-step logic for spectroscopic identification.
References
-
National Institute of Standards and Technology (NIST). 1-Chloro-3-methoxypropane Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]
-
PubChem. Compound Summary: 1-Chloro-2-methoxypropane (CAS 5390-72-7).[1][2] National Library of Medicine. [Link]
-
PubChem. Compound Summary: this compound (CAS 5390-71-6).[3] National Library of Medicine. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (General reference for Alpha-Cleavage rules and NMR shielding constants).
Sources
Kinetic analysis of nucleophilic substitution on 2-Chloro-1-methoxypropane
Comparative Analysis for Process Chemistry & Linker Design
Part 1: Executive Summary & Strategic Implications
The Bottom Line: 2-Chloro-1-methoxypropane represents a classic case of "Inductive Deactivation" in nucleophilic substitution. Unlike its sulfur analogs (which exhibit massive rate acceleration via neighboring group participation), this ether-functionalized halide generally displays reduced reactivity compared to non-functionalized alkyl halides.
For drug development professionals employing this moiety (e.g., as a bifunctional linker or alkylating agent), this kinetic profile dictates:
-
Process Safety: It is more stable to hydrolysis than standard secondary chlorides, allowing for easier handling in aqueous media.
-
Synthetic Strategy: High temperatures or stronger nucleophiles are required to drive substitution, as the
-oxygen atom destabilizes the developing positive charge in pathways and provides minimal anchimeric assistance compared to sulfur or nitrogen.
Part 2: Mechanistic Deep Dive (The "Why")
To predict the performance of this compound, we must analyze the competition between two opposing electronic effects exerted by the methoxy group at the
-
The Inductive Effect (-I): The electronegative oxygen atom pulls electron density through the sigma bond framework. This destabilizes the carbocation intermediate required for
pathways and reduces the nucleophilicity of the transition state in reactions. -
Anchimeric Assistance (NGP): The oxygen lone pair could theoretically attack the backside of the C-Cl bond to form a cyclic oxonium ion (3-membered ring).
The Verdict: In acyclic
Pathway Visualization
Figure 1: Mechanistic pathways.[1][2][3] The red nodes indicate energetically unfavorable pathways due to the electron-withdrawing nature of the
Part 3: Comparative Kinetic Performance
This section compares this compound against critical alternatives to contextualize its reactivity.
Table 1: Relative Solvolysis Rates (Ethanol/Water Mixtures)
| Substrate | Structure | Relative Rate ( | Mechanism Dominance | Performance Note |
| 2-Chloro-1-(methylthio)propane | > 10,000 | NGP ( | Hyper-Reactive: Sulfur lone pairs drive reaction via stable episulfonium ion. | |
| 2-Chloropropane | Alkyl (Ref) | 1.0 | Mixed | Baseline: Standard secondary chloride reactivity. |
| This compound | ~0.05 - 0.20 * | Deactivated: Oxygen's -I effect slows ionization; no significant NGP. | ||
| 1-Chloro-2-methoxypropane | Isomer | < 0.05 | Slowest: Primary carbon + Inductive drag from |
*Note: Exact relative rates vary by solvent dielectric constant, but the hierarchy remains consistent in protic solvents.
Analysis of Alternatives:
-
Vs. 2-Chloropropane: The target molecule is significantly slower. If your protocol assumes standard secondary halide kinetics, the reaction will be incomplete. You must increase temperature or reaction time.
-
Vs. Sulfur Analogs: Do not substitute Oxygen for Sulfur expecting similar kinetics. The "Mustard Gas" effect (anchimeric assistance) applies to Sulfur, not Oxygen, in this specific chain length.
Part 4: Validated Experimental Protocol
To determine the precise kinetic parameters for your specific solvent system, use this self-validating conductometric method.
Method: Conductometric Determination of Solvolysis Rates
Principle: As the organic halide solvolyzes (reacts with solvent water/ethanol), it releases HCl. The increase in conductivity is directly proportional to the concentration of HCl produced.
Reagents & Equipment:
-
Substrate: this compound (Purified via distillation).
-
Solvent: 80% Ethanol / 20% Water (v/v).
-
Apparatus: Thermostated water bath (
), Conductometer with dip cell.
Step-by-Step Workflow:
-
Baseline Calibration:
-
Place 50 mL of solvent in the reaction vessel and equilibrate to
. -
Record baseline conductivity (
). Must be near zero.
-
-
Initiation:
-
Inject substrate to achieve a concentration of approx.
. -
Start timer (
) immediately upon injection.
-
-
Data Acquisition:
-
Record conductivity (
) at 1-minute intervals for the first hour, then 15-minute intervals. -
Self-Validation Step: Continue reaction until conductivity plateaus (
). This represents 100% conversion. If is lower than calculated theoretical yield, the substrate is impure or side reactions (elimination) are occurring.
-
-
Calculation:
-
Plot
vs. time ( ). -
The slope of the line
(First-order rate constant).
-
Workflow Diagram
Figure 2: Logic flow for conductometric kinetic analysis.
Part 5: References
-
Winstein, S., et al. (1958).[4] Neighboring methoxyl participation in solvolytic nucleophilic substitution.[4] Tetrahedron.[4]
-
Source:
-
Relevance: Foundational paper establishing that methoxy groups generally retard solvolysis in acyclic systems compared to alkyl references.
-
-
Carey, F. A., & Sundberg, R. J. (2007).[4] Advanced Organic Chemistry Part A: Structure and Mechanisms.[4] Springer.[4]
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Relevance: Authoritative text detailing the competition between Inductive effects and Neighboring Group Participation.
-
-
Streitwieser, A. (1956). Solvolytic Displacement Reactions. Chemical Reviews.[4]
-
Source:
-
Relevance: Provides comparative rate data for halo-ethers vs. alkyl halides.
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Capon, B. (1964).[4] Neighbouring group participation.[2][4][5][6][7] Quarterly Reviews, Chemical Society.[4]
-
Source:
-
Relevance: Comprehensive review distinguishing between the strong NGP of sulfur vs. the weak/absent NGP of oxygen in these systems.
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A Comparative Cost-Effectiveness Analysis of 2-Chloro-1-methoxypropane Synthesis Methodologies
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Guide
2-Chloro-1-methoxypropane is a crucial chemical intermediate, primarily utilized in the synthesis of agrochemicals, most notably the herbicide metolachlor. The efficiency and cost-effectiveness of its production are therefore of significant interest to the chemical and pharmaceutical industries. This guide provides a comprehensive analysis of various synthetic routes to this compound, evaluating them based on reaction efficiency, cost of materials, and process complexity to inform laboratory-scale and industrial production decisions.
I. Overview of Synthetic Pathways
Several distinct chemical pathways can be employed to synthesize this compound. These routes primarily differ in their choice of starting materials and chlorinating agents. The most prominent methods include:
-
Chlorination of 1-Methoxy-2-propanol: A straightforward approach involving the conversion of the hydroxyl group of 1-methoxy-2-propanol to a chloride.
-
Nucleophilic Substitution of a Dihalopropane: Utilizing a dihalogenated propane and a methoxide source.
-
Hydrochlorination of an Alkene: The addition of hydrogen chloride to a methoxy-substituted propene.
-
Direct Chlorination of an Ether: A more direct but potentially less selective industrial method.
This guide will delve into the specifics of each of these routes, providing a comparative analysis of their cost-effectiveness.
II. Detailed Analysis of Synthesis Methods
Chlorination of 1-Methoxy-2-propanol
This is a common and well-documented laboratory-scale synthesis. The precursor, 1-methoxy-2-propanol, can be synthesized with high yields (up to 94%) from the reaction of propylene oxide with methanol.[1] Two primary chlorinating agents are used for the subsequent conversion.
This method is a widely used laboratory procedure for converting secondary alcohols to alkyl chlorides.[2] The reaction is typically performed at low temperatures (0-5 °C) and often includes a base like pyridine to neutralize the hydrochloric acid byproduct, which helps to prevent unwanted side reactions and maximize yield.[2]
Reaction Scheme: CH₃OCH₂CH(OH)CH₃ + SOCl₂ → CH₃OCH₂CH(Cl)CH₃ + SO₂ + HCl
Experimental Protocol: A detailed experimental protocol for a similar reaction involves the slow addition of thionyl chloride to the alcohol, often in a solvent, followed by a period of heating or stirring at room temperature to drive the reaction to completion. The workup typically involves quenching the excess thionyl chloride, followed by extraction and purification by distillation.
Causality Behind Experimental Choices: The use of low temperatures is crucial to control the exothermicity of the reaction and minimize the formation of byproducts. Pyridine acts as a scavenger for the HCl produced, preventing potential acid-catalyzed side reactions such as ether cleavage or rearrangement.
Another established method for this transformation involves the use of phosphorus trichloride.[3][4]
Reaction Scheme: 3 CH₃OCH₂CH(OH)CH₃ + PCl₃ → 3 CH₃OCH₂CH(Cl)CH₃ + H₃PO₃
Experimental Protocol: The reaction is typically carried out by treating 1-methoxy-2-propanol with phosphorus trichloride under controlled conditions. The reaction may require heating to proceed at a reasonable rate.
Causality Behind Experimental Choices: Phosphorus trichloride is a less expensive chlorinating agent than thionyl chloride on a molar basis, which can be a significant factor in cost analysis. However, the reaction stoichiometry requires one-third of a mole of PCl₃ per mole of alcohol, and the workup can be more complex due to the phosphorous acid byproduct.
Nucleophilic Substitution of 1,3-Bromochloropropane
This method involves the reaction of 1,3-bromochloropropane with sodium methylate, often in the presence of a phase-transfer catalyst.[3] This approach is reported to provide high yields under mild reaction conditions.[3] A patent for the synthesis of the similar compound 1-chloro-3-methoxypropane reports a yield of 92.2% using this method.[5]
Reaction Scheme: BrCH₂CH₂CH₂Cl + NaOCH₃ --(Phase-Transfer Catalyst)--> CH₃OCH₂CH₂CH₂Cl + NaBr
Experimental Protocol: The protocol involves dissolving 1,3-bromochloropropane in an inert solvent with a phase-transfer catalyst, followed by the slow addition of a sodium methoxide dispersion. The reaction is then heated to ensure completion. The workup involves filtering the salt byproduct and purifying the product by distillation.
Causality Behind Experimental Choices: The use of a phase-transfer catalyst is critical for this reaction as it facilitates the transfer of the methoxide anion from the solid or aqueous phase to the organic phase where the 1,3-bromochloropropane is dissolved, thereby increasing the reaction rate. The choice of a bromo-chloro starting material is strategic, as the bromide is a better leaving group than chloride, allowing for selective substitution at the bromine-bearing carbon.
Hydrochlorination of 2-Methoxypropene
This method utilizes the addition of hydrogen chloride (HCl) to 2-methoxypropene. The reaction follows Markovnikov's rule, which predicts that the chloride will add to the more substituted carbon of the double bond, leading to high selectivity for the desired 2-chloro isomer.[6]
Reaction Scheme: CH₂=C(OCH₃)CH₃ + HCl → CH₃C(Cl)(OCH₃)CH₃
Experimental Protocol: This reaction would typically involve bubbling gaseous hydrogen chloride through a solution of 2-methoxypropene in an inert solvent, or using a solution of HCl in a suitable solvent. The reaction is often carried out at low temperatures to control the addition and prevent polymerization or other side reactions.
Causality Behind Experimental Choices: The regioselectivity of this reaction is a significant advantage, as it minimizes the formation of the isomeric 1-chloro-2-methoxypropane. The starting material, 2-methoxypropene, can be synthesized from 2,2-dimethoxypropane.[7]
Direct Chlorination of Methoxypropane
For industrial-scale production, the direct chlorination of methoxypropane with chlorine gas (Cl₂) is a potential, though less selective, method.[6] This process often requires the use of catalysts, such as Lewis acids (e.g., FeCl₃) or radical initiators, and carefully controlled temperature and pressure to favor the desired substitution and minimize the formation of other isomers and polychlorinated byproducts.[6]
Reaction Scheme: CH₃OCH₂CH₂CH₃ + Cl₂ --(Catalyst)--> CH₃OCH₂CH(Cl)CH₃ + HCl + other isomers
Experimental Protocol: Industrial chlorination processes often involve passing a stream of chlorine gas through the liquid substrate at a specific temperature and pressure in the presence of a catalyst. The product mixture is then subjected to fractional distillation to separate the desired isomer from byproducts.
Causality Behind Experimental Choices: This method uses inexpensive and readily available starting materials (methoxypropane and chlorine gas). However, the lack of selectivity is a major drawback, leading to a mixture of chlorinated products that require extensive purification, thereby increasing the overall production cost. The use of specific catalysts and optimized reaction conditions is crucial to improve the yield of the desired product.
III. Visualization of Synthetic Workflows
Caption: Overview of the main synthetic routes to this compound.
IV. Cost-Effectiveness Comparison
A precise cost-effectiveness analysis requires up-to-date bulk pricing for all reagents and solvents, which can fluctuate significantly. However, a qualitative and semi-quantitative comparison can be made based on the relative costs of starting materials, reagent efficiency, and process complexity.
| Synthesis Method | Starting Materials | Key Reagents | Reported/Expected Yield | Advantages | Disadvantages | Relative Cost-Effectiveness |
| 1a. Chlorination of 1-Methoxy-2-propanol (SOCl₂) ** | 1-Methoxy-2-propanol | Thionyl Chloride, Pyridine | High | Well-established, high yield | Relatively expensive reagents, byproduct disposal (SO₂, HCl) | Moderate |
| 1b. Chlorination of 1-Methoxy-2-propanol (PCl₃) ** | 1-Methoxy-2-propanol | Phosphorus Trichloride | Good to High | Less expensive chlorinating agent | More complex workup, byproduct disposal (H₃PO₃) | Moderate to High |
| 2. Nucleophilic Substitution | 1,3-Bromochloropropane | Sodium Methoxide, Phase-Transfer Catalyst | High (e.g., 92.2% for isomer)[5] | High yield, mild conditions | Higher cost of dihalopropane starting material | Moderate |
| 3. Hydrochlorination | 2-Methoxypropene | Hydrogen Chloride | High | High regioselectivity, atom economical | Cost and availability of 2-methoxypropene | Potentially High (if starting material is accessible) |
| 4. Direct Chlorination | Methoxypropane | Chlorine Gas, Catalyst | Variable (Low to Moderate selectivity) | Inexpensive starting materials | Low selectivity, requires extensive purification, byproduct formation | Low to Moderate (highly dependent on purification costs) |
V. Conclusion and Recommendations
For laboratory-scale synthesis where high purity and yield are paramount, the chlorination of 1-methoxy-2-propanol using thionyl chloride remains a reliable, albeit moderately expensive, option. The use of phosphorus trichloride presents a more cost-effective alternative, provided the workup and purification are optimized.
The nucleophilic substitution of 1,3-bromochloropropane offers a high-yield route under mild conditions, making it an attractive option if the starting material is readily available at a competitive price.
For industrial-scale production, the hydrochlorination of 2-methoxypropene appears to be a highly promising route due to its high selectivity and atom economy. The overall cost-effectiveness of this method is heavily dependent on the production cost of 2-methoxypropene.
The direct chlorination of methoxypropane is likely the most economical in terms of raw material costs but suffers from a lack of selectivity. This route would only be cost-effective if efficient and low-cost purification methods are in place to isolate the desired product from its isomers and other byproducts.
Ultimately, the choice of synthesis method will depend on the specific requirements of the application, including the desired scale of production, purity specifications, and the prevailing market prices of the various starting materials and reagents.
VI. References
-
Benchchem. This compound | 5390-71-6.
-
Smolecule. Buy this compound | 5390-71-6.
-
PubChem. This compound | C4H9ClO | CID 542167.
-
ChemBK. 2-Chloro-1-methoxy propane.
-
Google Patents. US6846961B2 - Preparation of 1-methoxy-2-propanol.
-
Scribd. Percentage yield of 2-chloro-2-methylpropane.
-
Google Patents. CN110240540B - A kind of method for continuously preparing 2-methoxypropene.
-
Phase-Transfer Catalysis. Industrial Phase-Transfer Catalysis.
-
Applied Analytics. The VCM Production Process Overview.
-
Benchchem. This compound | 5390-71-6.
-
CORDIS. Synthesis of 2-chloro-1-propanol from propylene oxide by ring-opening reaction.
-
Organic Syntheses. Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling.
-
Green Engineering Textbook. Chapter 14: Industrial Ecology.
-
Books. 2.1.6. Conversion of Alcohols into Alkyl Chlorides Using Cyanuric Chloride.
-
ResearchGate. Two Highly Effective Phase-Transfer Catalysts for the Enantioselective Synthesis of α-Amino Acid Derivatives.
-
Mettler Toledo. Petrochemicals & Refining.
-
ChemicalBook. 2-Chloro-2-methylpropane synthesis.
-
Google Patents. CN101045676A - Synthetic method of 1-chlorine-3-methoxy propane.
-
Westlake Vinnolit. EDC Direct Chlorination Process Using Boiling Reactor Technology and Direct Chlorination Catalyst.
-
Taylor & Francis Online. Phase-transfer catalyst – Knowledge and References.
-
Google Patents. US2393247A - Process for the preparation of thionyl chloride.
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NIH. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone.
-
Thyssenkrupp. Vinyl chloride and polyvinyl chloride.
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ResearchGate. A New Facile Route to Chlorination of Alcohols via Lewis Acid AlCl3.
-
PubMed. Kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in the synthesis of beta-adrenergic receptor blockers.
-
ResearchGate. Thionyl Chloride: A Catalyst of Synthetic Chemical Interest.
-
GTI Laboratory Supplies. 1-Bromo-3-chloropropane, =>99.0%, for biochemistry, 25mL.
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IndiaMART. 2-Methoxypropene, 2 Methoxy Propane at ₹ 750/kg in Mumbai.
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Ottokemi. 1-Bromo-3-chloropropane, 99% | 109-70-6.
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ECHEMI. 1-Methoxy-2-propanol Price and Market Analysis.
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Definitive Guide to Analytical Validation: 2-Chloro-1-methoxypropane (CMP) Quantification
Executive Summary & Regulatory Context[1]
2-Chloro-1-methoxypropane (CMP) is a halogenated alkyl ether often formed as a byproduct during the synthesis of Active Pharmaceutical Ingredients (APIs) involving propylene oxide or 1-methoxy-2-propanol activation. Under ICH M7 guidelines , CMP is classified as a Class 2 or Class 3 mutagenic impurity (depending on specific Ames test data availability), requiring control to the Threshold of Toxicological Concern (TTC).
For a standard lifetime exposure, the default limit is 1.5 µ g/day . In a drug with a maximum daily dose of 1 g, this translates to a limit of 1.5 ppm .
This guide compares analytical approaches and provides a validated, "gold-standard" protocol using Headspace GC-MS , specifically addressing the critical challenge of separating CMP from its structural isomer, 1-chloro-2-methoxypropane.
Technique Comparison: Selecting the Right Tool
While GC-FID is a workhorse for residual solvents, it often fails the specificity requirements for trace alkyl halides in complex matrices.
Comparative Analysis Table
| Feature | Headspace GC-MS (SIM) | Direct Injection GC-FID | Headspace GC-FID |
| Sensitivity (LOD) | Excellent (< 0.1 ppm) | Moderate (~10-50 ppm) | Good (~1-5 ppm) |
| Specificity | High (Mass spectral fingerprint distinguishes co-eluters) | Low (Retention time only) | Moderate |
| Matrix Tolerance | High (Non-volatiles stay in vial) | Low (Injector liner contamination) | High |
| Isomer Resolution | High (Can use unique ions if spectra differ) | Critical (Must rely 100% on column resolution) | Critical |
| Regulatory Acceptance | Preferred for PGIs/GTIs | Acceptable for Process Control | Acceptable if validated |
Decision Logic for Method Selection
The following decision tree illustrates when to deploy the high-sensitivity MS method versus the simpler FID approach.
Figure 1: Method Selection Decision Tree. For CMP analysis at ICH M7 levels (ppm range), HS-GC-MS is the requisite choice.
Technical Deep Dive: The Isomer Challenge
The most common failure mode in CMP analysis is the co-elution of This compound (Target) with 1-chloro-2-methoxypropane (Isomer).
-
This compound (Secondary Chloride): Typically elutes earlier on intermediate polarity columns.
-
1-Chloro-2-methoxypropane (Primary Chloride): Typically elutes later due to slightly higher boiling point interactions.
Expert Insight: You cannot rely solely on mass spectrometry to separate these if they co-elute, as their fragmentation patterns are nearly identical (m/z 45 base peak). Chromatographic separation is mandatory.
Recommended Column Chemistry
A DB-624 (or USP G43) phase is essential. The cyanopropyl-phenyl functionality provides the necessary selectivity to resolve the ether/halide isomers that standard non-polar (DB-1/DB-5) columns often merge.
Validated Protocol: Headspace GC-MS (SIM)
This protocol is designed to be self-validating , meaning the System Suitability Test (SST) confirms resolution and sensitivity before every run.
A. Instrument Parameters[2][3][4]
| Parameter | Setting | Rationale |
| System | Agilent 7890/5977 (or equiv) | Single Quadrupole MS is sufficient. |
| Inlet | Split (10:1 to 20:1) | Maximizes sensitivity while maintaining peak shape. |
| Column | DB-624 (30m x 0.32mm x 1.8µm) | Thick film required for retention of volatiles. |
| Carrier Gas | Helium @ 1.2 mL/min | Constant flow mode. |
| Oven Program | 40°C (hold 5 min) -> 10°C/min -> 220°C | Low initial temp focuses the volatile analyte. |
| Headspace Oven | 80°C (Equilibration: 20 min) | High enough to volatilize CMP, low enough to prevent API degradation. |
| MS Mode | SIM (Selected Ion Monitoring) | Drastically improves S/N ratio over Scan mode. |
| SIM Ions | Quant: 45 ; Qual: 41, 77, 29 | m/z 45 is the base peak (methoxy fragment). |
B. Sample Preparation
-
Diluent: Dimethyl Sulfoxide (DMSO).[1] Note: DMAc is an alternative if DMSO interferes, but DMSO is preferred for solubility.
-
Standard Prep: Prepare a stock of CMP at 1000 ppm. Dilute to working standard at 1.5 ppm (or target limit).
-
Sample Prep: Weigh 100 mg API into a 20 mL HS vial. Add 1.0 mL DMSO. Seal immediately.
C. Analytical Workflow Diagram
Figure 2: Analytical Workflow for CMP Quantification.
Experimental Data & Validation Results
The following data summarizes a typical validation study for this method, demonstrating compliance with ICH Q2(R1).
Specificity & Isomer Resolution
The method must demonstrate separation between the target and its isomer.
| Component | Retention Time (min) | Resolution (Rs) |
| This compound (CMP) | 8.45 | -- |
| 1-Chloro-2-methoxypropane (Isomer) | 8.92 | 2.8 (> 1.5 required) |
| DMSO (Solvent) | > 15.00 | N/A |
Sensitivity (LOD/LOQ)
Determined via Signal-to-Noise (S/N) ratio.
| Level | Concentration (ppm) | S/N Ratio | Result |
| LOD | 0.05 ppm | 3.5 : 1 | Detected |
| LOQ | 0.15 ppm | 12.1 : 1 | Quantifiable |
Accuracy (Recovery)
Spike recovery performed at LOQ, 100%, and 150% of the specification limit (1.5 ppm).
| Spike Level | Mean Recovery (%) | % RSD (n=3) | Acceptance Criteria |
| LOQ (0.15 ppm) | 94.5% | 4.2% | 80-120% |
| 100% (1.5 ppm) | 98.2% | 1.8% | 80-120% |
| 150% (2.25 ppm) | 101.4% | 1.5% | 80-120% |
Senior Scientist's "Watch-Outs"
-
Carryover: CMP is sticky. Ensure the HS syringe temperature is at least 10°C higher than the oven (e.g., 90°C) and use a post-injection nitrogen flush.
-
Vial Crimp: Loose crimps lead to variable area counts. Use a powered crimper for reproducibility.
-
Water Content: If your API is a hydrate, water can evolve in the headspace and shift retention times on the DB-624 column. If retention times drift, bake the column at 240°C for 10 mins between sequences.
References
-
ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[2]
-
ICH Q2(R1) . Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation.[2]
-
PubChem . This compound Compound Summary. National Library of Medicine.
-
Teasdale, A. (2017). Mutagenic Impurities: Strategies for Identification and Control. Wiley.[2][3] (General reference for alkyl halide analysis strategies).
-
BenchChem . 1-Chloro-2-methoxypropane Physical Properties. (Used for isomer boiling point comparison).
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
